FFN 206 dihydrochloride
Descripción
Propiedades
IUPAC Name |
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.2ClH/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;;/h2-3,6-7,14H,4-5,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENAPXTSFPACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FFN206 Dihydrochloride: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN206 dihydrochloride (B599025) is a fluorescent false neurotransmitter (FFN) that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial component in monoaminergic neurotransmission, responsible for transporting neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) from the neuronal cytosol into synaptic vesicles.[1] FFN206's ability to be actively transported by VMAT2 and its inherent fluorescence make it a valuable tool for studying VMAT2 function, identifying potential inhibitors, and visualizing monoaminergic systems in cell culture.[1][3] This guide provides a detailed overview of the photophysical properties of FFN206 dihydrochloride, its mechanism of action, and the experimental protocols for its use.
Core Photophysical and Biological Properties
The photophysical and biological characteristics of FFN206 dihydrochloride are summarized below. These properties were determined in potassium phosphate (B84403) buffer (0.1 M, pH 7.4).[1]
| Property | Value | Reference |
| Absorption Maximum (λabs, max) | 368 - 369 nm | [1] |
| Emission Maximum (λem, max) | 464 nm | [1] |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.74 | [1] |
| Apparent Michaelis Constant (Km) at VMAT2 | 1.16 ± 0.10 µM | [1][3] |
| Apparent IC50 | 1.15 µM | [2] |
| Fluorescence Lifetime (τ) | Not Reported |
FFN206 is noted for its high fluorescence, significant Stokes shift, and photostability.[1] Its emission is also independent of pH, which is a desirable characteristic for a fluorescent probe used in cellular environments where pH can vary between compartments.[1]
Mechanism of Action: VMAT2-Mediated Uptake
FFN206 acts as a fluorescent substrate for VMAT2, allowing for the visualization and quantification of the transporter's activity.[1] The uptake of FFN206 into VMAT2-expressing vesicles is an active process that relies on the proton gradient established by the vacuolar H+-ATPase (V-ATPase).[1] This process is essential for the packaging of monoamine neurotransmitters into synaptic vesicles.
The signaling pathway for FFN206 uptake can be visualized as follows:
Caption: VMAT2-mediated uptake of FFN206 into synaptic vesicles.
Experimental Protocols
Several experimental protocols have been developed to utilize FFN206 for studying VMAT2 function.
FFN206 Uptake Assay in Cultured Cells
This protocol is used to measure the activity of VMAT2 in living cells.[1]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with rat VMAT2 (VMAT2-HEK) are commonly used.[1] Null-transfected HEK293 cells serve as a negative control.[1] Cells are plated on poly-D-lysine coated plates and grown to 80-90% confluency.[1]
-
Incubation: The culture medium is replaced with experimental media containing FFN206 (typically 1-5 µM).[1] For inhibition studies, cells are pre-incubated with a VMAT2 inhibitor (e.g., tetrabenazine, 2 µM) before adding FFN206.[1] Incubation is carried out at 37°C in 5% CO2 for a duration ranging from 40 minutes to 2 hours.[1]
-
Washing: After incubation, the cells are washed with Phosphate-Buffered Saline (PBS) to remove extracellular FFN206.[1]
-
Analysis: The intracellular fluorescence is then measured using fluorescence microscopy or a microplate reader.[1]
Fluorescence Microscopy Imaging
This method allows for the visualization of FFN206 accumulation within subcellular compartments.[1]
-
Cell Preparation: VMAT2-HEK cells and control cells are prepared as described in the uptake assay protocol.[1]
-
Imaging: Following incubation with FFN206 and washing, cells are imaged using an epifluorescence microscope.[1] Typical filter sets for FFN206 are excitation at 350 ± 25 nm and emission at 460 ± 25 nm.[1] A punctate fluorescence pattern is indicative of FFN206 accumulation in VMAT2-expressing acidic organelles.[1]
Microplate-Based Fluorometric Assay
This high-throughput method is suitable for screening VMAT2 inhibitors.[1]
-
Cell Plating: Cells are grown in 96-well plates.[1]
-
Compound Addition: Test compounds or a vehicle control (DMSO) are added to the wells, and the plate is incubated for 30 minutes at 37°C.[1]
-
FFN206 Addition: FFN206 is then added to a final concentration of 1 µM, and the plate is incubated for an additional hour at 37°C.[1]
-
Measurement: The uptake is terminated by washing with PBS.[1] The fluorescence in each well is measured using a plate reader with excitation and emission wavelengths set to 369 nm and 464 nm, respectively.[1]
Experimental Workflow Visualization
A typical workflow for a high-throughput screening assay using FFN206 to identify VMAT2 inhibitors is outlined below.
Caption: High-throughput screening workflow using FFN206.
References
FFN206 Dihydrochloride for VMAT2 Expression Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters from the neuronal cytosol into synaptic vesicles. This process is essential for proper monoaminergic neurotransmission, and dysfunction of VMAT2 is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease. Consequently, VMAT2 is a significant target for drug development and a key subject of neurobiological research. FFN206 is a fluorescent substrate for VMAT2 that enables the quantitative and high-throughput examination of the transporter's activity in cell culture.[1][2][3][4] This guide provides an in-depth overview of the use of FFN206 dihydrochloride (B599025) for VMAT2 expression analysis, including its mechanism of action, experimental protocols, and data interpretation.
FFN206 Mechanism of Action
FFN206 is a fluorescent false neurotransmitter that acts as a specific substrate for VMAT2.[3][5] Its uptake into VMAT2-expressing cells is dependent on the transporter's activity.[1][5] Once transported into the acidic environment of synaptic vesicles by VMAT2, FFN206 exhibits a robust and sustained fluorescence.[3] This fluorescence can be readily detected and quantified using fluorescence microscopy or a microplate reader.[1][3][4] The accumulation of FFN206 is dependent on the proton gradient maintained by the vesicular H+-ATPase (V-ATPase), as treatment with the V-ATPase inhibitor bafilomycin diminishes FFN206 fluorescence.[5] Furthermore, known VMAT2 inhibitors such as tetrabenazine (B1681281) and reserpine (B192253) effectively block FFN206 uptake, confirming that its accumulation is a direct measure of VMAT2 function.[1][5]
Mechanism of FFN206 uptake and inhibition at VMAT2.
Quantitative Data
The utility of FFN206 as a VMAT2 substrate is underscored by its binding affinity, which is comparable to the endogenous neurotransmitter dopamine.[1] The apparent Michaelis-Menten constant (Km) of FFN206 for VMAT2 has been determined to be 1.16 ± 0.10 µM .[1][2][3][4] This indicates a high affinity, making it a sensitive probe for VMAT2 activity.
| Compound | Parameter | Value (µM) | Cell Line |
| FFN206 | Apparent Km | 1.16 ± 0.10 | VMAT2-transfected HEK cells |
| FFN206 | IC50 | 1.15 | VMAT2-transfected HEK cells |
| Dopamine | Km | 0.82 - 0.95 | - |
| Dopamine | IC50 | 0.92 ± 0.05 | - |
The inhibitory effects of various known VMAT2 inhibitors on FFN206 uptake have also been quantified, providing a baseline for screening new compounds.
| Inhibitor | IC50 (µM) |
| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 |
| Reserpine | 0.019 ± 0.001 |
| Haloperidol | 0.071 ± 0.003 |
| Ketanserin | 0.105 ± 0.005 |
| Tetrabenazine (TBZ) | 0.32 ± 0.01 |
| Lobeline | 1.01 ± 0.07 |
| Fluoxetine | 1.07 ± 0.05 |
| S(+)-Methamphetamine | 4.53 ± 1.42 |
Experimental Protocols
FFN206 can be utilized in two primary assay formats: fluorescence microscopy for visualization of VMAT2 activity at the subcellular level and a 96-well plate-based fluorometric assay for high-throughput screening.
Fluorescence Microscopy Protocol
This protocol is adapted from methodologies used for imaging FFN206 uptake in VMAT2-transfected HEK cells.[1]
Materials:
-
VMAT2-expressing cells (e.g., VMAT2-HEK cells) and control null-transfected cells
-
Poly-D-lysine coated coverslips or imaging plates
-
FFN206 dihydrochloride
-
Tetrabenazine (TBZ) or other VMAT2 inhibitors
-
Experimental medium (e.g., DMEM without phenol (B47542) red, supplemented with L-glutamine and charcoal/dextran-treated FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate VMAT2-expressing and control cells onto poly-D-lysine coated coverslips or imaging plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment (for control wells): For negative control wells, pre-incubate the cells with a VMAT2 inhibitor (e.g., 2 µM TBZ) for 1 hour.
-
FFN206 Incubation: Add FFN206 to the experimental medium to a final concentration of 5 µM and incubate the cells for 2 hours at 37°C. For inhibitor-treated wells, the inhibitor should be co-incubated with FFN206.
-
Washing: Wash the cells once with PBS to remove excess FFN206.
-
Imaging: Add fresh experimental medium and acquire images using a fluorescence microscope. A punctate fluorescence pattern within the cells indicates the accumulation of FFN206 in VMAT2-expressing acidic organelles.[1]
Experimental workflow for fluorescence microscopy.
High-Throughput Screening (HTS) 96-Well Plate Assay
This protocol is designed for quantitative analysis of VMAT2 activity and screening of potential inhibitors in a high-throughput format.[1][5] A Z'-factor of 0.7-0.8 has been reported for this assay, indicating its suitability for HTS.[1][2]
Materials:
-
VMAT2-expressing cells and control null-transfected cells
-
96-well black, clear-bottom plates
-
FFN206 dihydrochloride
-
VMAT2 inhibitors (for controls and screening)
-
Experimental medium
-
PBS
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Plating: Seed VMAT2-expressing and control cells into a 96-well plate and culture overnight.
-
Medium Exchange: Aspirate the culture medium and add 180 µL of experimental medium to each well.
-
Inhibitor/Compound Addition: Add 10 µL of the test inhibitor or DMSO vehicle to the respective wells. For a standard assay, a final inhibitor concentration of 10 µM can be used. Incubate for 30 minutes at 37°C.
-
FFN206 Addition: Add 10 µL of a 20 µM FFN206 solution to each well (final concentration of 1 µM). Incubate for 1 hour at 37°C.
-
Termination and Washing: Terminate the uptake by washing the cells once with 200 µL/well of PBS.
-
Fluorescence Measurement: Add 120 µL/well of fresh PBS and measure the fluorescence in each well using a microplate reader.
Workflow for the 96-well plate HTS assay.
Conclusion
FFN206 dihydrochloride is a powerful and versatile tool for the study of VMAT2. Its high affinity and specific transport by VMAT2, coupled with its strong fluorescence upon vesicular accumulation, make it an ideal probe for both qualitative and quantitative assessment of VMAT2 expression and function. The availability of robust protocols for both fluorescence microscopy and high-throughput screening enables a wide range of applications, from basic research into VMAT2 biology to the discovery and characterization of novel VMAT2-targeting drugs.
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Vesicular Monoamine Transporter 2 (VMAT2): Function and the Utility of the Fluorescent Probe FFN206
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a critical component of the monoaminergic neurotransmission system.[1] It is responsible for packaging neurotransmitters such as dopamine (B1211576), serotonin, norepinephrine, epinephrine, and histamine (B1213489) from the neuronal cytosol into synaptic vesicles.[1][2] This process is essential for the storage and subsequent exocytotic release of these monoamines, playing a pivotal role in modulating neural circuits involved in motor control, mood, and reward.[3][4] VMAT2 dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and depression, making it a significant pharmacological target.[2][5]
This technical guide provides a comprehensive overview of VMAT2 function, its mechanism of action, and its interaction with various ligands. A central focus of this document is the utility of FFN206, a novel fluorescent substrate for VMAT2, which has emerged as a powerful tool for studying the transporter's activity in live cells and for high-throughput screening (HTS) of potential therapeutic compounds.[6][7] We present detailed experimental protocols for assays utilizing FFN206, as well as traditional radioligand binding and vesicular uptake assays. Furthermore, quantitative data on the interaction of VMAT2 with various substrates and inhibitors are summarized, and key mechanisms and workflows are visualized through detailed diagrams.
The Core Function and Mechanism of VMAT2
VMAT2 is an acidic glycoprotein (B1211001) with 12 transmembrane domains that functions as a proton-monoamine antiporter.[2][8] It utilizes the proton electrochemical gradient established by a vesicular H+-ATPase (V-ATPase) to drive the transport of cytosolic monoamines into synaptic vesicles.[2][8] For each molecule of monoamine transported into the vesicle, it is believed that two protons are transported out.[8][9] This process concentrates monoamines within vesicles at a pH of around 5.5, which increases their stability and prevents their degradation by cytosolic enzymes like monoamine oxidase (MAO).[4] By sequestering potentially toxic monoamines and their metabolites from the cytoplasm, VMAT2 also serves a crucial neuroprotective role.[4][6]
The VMAT2 Transport Cycle
The transport of monoamines by VMAT2 follows an alternating access mechanism, where the substrate binding site is alternately exposed to the cytosolic and luminal sides of the vesicular membrane.[8] Recent structural studies have begun to elucidate the conformational changes that govern this process.
FFN206: A Fluorescent Probe for VMAT2 Activity
FFN206 is a synthetic, fluorescent compound designed as a substrate for VMAT2.[6][7] It combines the arylethylamine fragment, a key structural feature of monoamine substrates, with the photostable 7-amino-coumarin fluorophore.[6] This design allows FFN206 to be actively transported by VMAT2 into acidic intracellular organelles, where it accumulates and produces a strong, quantifiable fluorescent signal.[6][9]
Photophysical and Binding Properties of FFN206
FFN206 exhibits favorable photophysical properties for cellular imaging, with an absorption maximum (λabs, max) at 368 nm and an emission maximum at 464 nm.[6] Its fluorescence is notably pH-independent, making it a robust reporter of VMAT2 activity within the acidic environment of synaptic vesicles.[6] FFN206 demonstrates an affinity for VMAT2 comparable to that of the endogenous substrate dopamine.[6]
Table 1: Comparative Binding Affinities for VMAT2 Substrates
| Compound | Parameter | Value (µM) | Assay Method |
| FFN206 | Apparent Km | 1.16 ± 0.10 | FFN206 Uptake in VMAT2-HEK cells[6][7] |
| FFN206 | IC50 | 1.15 | [3H]Serotonin Uptake Inhibition[6] |
| Dopamine | Km | 0.82 - 0.95 | Radioligand Uptake[6] |
| Dopamine | IC50 | 0.92 ± 0.05 | Radioligand Uptake[6] |
Quantitative Analysis of VMAT2 Inhibitors
The development of the FFN206 uptake assay has enabled the rapid and quantitative characterization of VMAT2 inhibitors in a high-throughput format.[6] The potencies of several known VMAT2 inhibitors, determined by their ability to block FFN206 uptake, are listed below. These values are consistent with those obtained through traditional radiolabeling techniques.[6]
Table 2: Potency (IC50) of VMAT2 Inhibitors Determined by FFN206 Uptake Assay
| Inhibitor | IC50 (nM) | Reference |
| Dihydrotetrabenazine (DTBZ) | 17 ± 1 | [6] |
| Reserpine (B192253) | 19 ± 1 | [6] |
| Tetrabenazine (B1681281) (TBZ) | 20.4 ± 4.1 | [4] |
| Tetrabenazine (TBZ) | 320 ± 10 | [6] |
| Tetrabenazine (TBZ) | 73.09 | [5] |
| Haloperidol | 71 ± 3 | [6] |
| Ketanserin | 105 ± 5 | [6] |
| Lobeline | 1010 ± 70 | [6] |
| S(+)-Methamphetamine | 4530 ± 1420 | [6] |
| Methylphenidate | 94330 | [5] |
Note: Variations in IC50 values for the same compound (e.g., Tetrabenazine) can arise from differences in experimental conditions and cell lines used across studies.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of VMAT2 function. This section provides protocols for the FFN206 cellular uptake assay, as well as traditional radioligand binding and vesicular uptake assays.
FFN206 Cellular Uptake Assay for High-Throughput Screening (HTS)
This protocol is adapted from Hu et al. (2013) and is designed for a 96-well plate format to measure VMAT2-dependent uptake of FFN206 in living cells.[6]
Materials:
-
HEK293 cells stably transfected with VMAT2 (VMAT2-HEK) and null-transfected control cells.
-
96-well black, clear-bottom tissue culture plates.
-
Experimental Medium (e.g., HBSS or other suitable buffer).
-
FFN206 stock solution (e.g., 20 µM in experimental medium).
-
Test inhibitors and control vehicle (e.g., DMSO).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microplate reader (Excitation: ~368 nm, Emission: ~464 nm).
Procedure:
-
Cell Plating: Seed VMAT2-HEK cells and control cells into a 96-well plate at a density that achieves ~80% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of test inhibitors in experimental medium.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Add 180 µL of experimental medium to each well.
-
Add 10 µL of the test inhibitor solution (at 20x the final desired concentration) or vehicle to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
FFN206 Addition:
-
Add 10 µL of 20 µM FFN206 solution to each well (final concentration: 1 µM).
-
Incubate the plate for 60 minutes at 37°C.
-
-
Termination and Washing:
-
Terminate the uptake by aspirating the medium and washing the cells once with 200 µL/well of PBS.
-
Add 120 µL of fresh PBS to each well.
-
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with null-transfected cells or VMAT2-HEK cells treated with a saturating concentration of a potent inhibitor like tetrabenazine).
-
Plot the normalized fluorescence against the inhibitor concentration and fit the data using a nonlinear regression model to determine IC50 values.
-
Radioligand Binding Assay for VMAT2
This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of a test compound for VMAT2 using [3H]dihydrotetrabenazine ([3H]DTBZ).[10][11][12]
Materials:
-
Membrane preparation from tissue rich in VMAT2 (e.g., rat striatum) or VMAT2-expressing cells.
-
[3H]DTBZ (radioligand).
-
Unlabeled tetrabenazine or reserpine (for non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
96-well plates and glass fiber filters (pre-soaked in polyethyleneimine).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer, followed by differential centrifugation to isolate the membrane fraction containing VMAT2. Resuspend the final pellet in binding buffer.[10][12]
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane preparation and [3H]DTBZ to wells.
-
Non-Specific Binding: Add membrane preparation, [3H]DTBZ, and a saturating concentration of unlabeled tetrabenazine (e.g., 10 µM).[11]
-
Competition Binding: Add membrane preparation, [3H]DTBZ, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[11][12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[10]
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding (Total - Non-Specific).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Vesicular [3H]Dopamine Uptake Assay
This functional assay measures VMAT2 activity by quantifying the uptake of radiolabeled dopamine into isolated synaptic vesicles or synaptosomes.[13][14][15]
Materials:
-
Synaptosome or synaptic vesicle preparation from brain tissue.
-
Homogenization Buffer and Uptake Buffer.
-
[3H]Dopamine.
-
ATP and MgCl2 (to energize transport).
-
Test inhibitors.
-
Scintillation counter.
Procedure:
-
Vesicle Preparation: Homogenize brain tissue (e.g., striatum) in a suitable buffer and use differential centrifugation to prepare a synaptosome or purified synaptic vesicle fraction.[13][15]
-
Assay Initiation: Pre-warm aliquots of the vesicle preparation at 37°C.
-
Uptake Reaction: To each tube, add uptake buffer, ATP, MgCl2, the test inhibitor (or vehicle), and finally [3H]Dopamine to initiate the reaction.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The reaction should be within the linear range of uptake.[13][16]
-
Termination: Stop the reaction by adding a large volume of ice-cold uptake buffer and rapidly filtering the mixture through glass fiber filters.
-
Washing & Counting: Wash filters with ice-cold buffer and measure radioactivity via scintillation counting.
-
Data Analysis: Determine the specific uptake (uptake in the absence of inhibitor minus uptake in the presence of a potent inhibitor like reserpine) and calculate the IC50 for test compounds.
Conclusion
VMAT2 remains a compelling target for drug discovery due to its integral role in monoaminergic neurotransmission and its association with a range of CNS disorders. The advent of tools like the fluorescent substrate FFN206 has significantly advanced the study of this transporter. The FFN206-based assay provides a robust, sensitive, and high-throughput method for identifying and characterizing novel VMAT2 modulators.[6] When used in conjunction with traditional methods like radioligand binding and vesicular uptake assays, researchers have a powerful toolkit to explore the complex pharmacology of VMAT2 and accelerate the development of next-generation therapeutics.
References
- 1. High-throughput screening system for dynamic monitoring of exocytotic vesicle trafficking in mast cells | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ins and outs of vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FFN206 based assay for SLC18A1 using HEK-293 SLC18A1 OE cells [zenodo.org]
- 10. benchchem.com [benchchem.com]
- 11. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 14. pnas.org [pnas.org]
- 15. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the uptake of [3H]dopamine by synaptic vesicle fraction isolated from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
FFN206 Dihydrochloride: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key protein in the pathophysiology of PD is the vesicular monoamine transporter 2 (VMAT2), which is responsible for sequestering cytosolic dopamine (B1211576) into synaptic vesicles.[1] This process is crucial for protecting neurons from the cytotoxic effects of dopamine and for regulating dopaminergic neurotransmission.[1] Dysregulation of VMAT2 function is implicated in the pathogenesis of PD, making it a critical target for therapeutic intervention and diagnostic imaging.[2][3] FFN206 dihydrochloride (B599025) has emerged as a valuable tool in this area of research. It is a fluorescent substrate for VMAT2, enabling the quantitative and high-throughput examination of the transporter's activity.[2][4] This guide provides an in-depth overview of FFN206, its applications in PD research, detailed experimental protocols, and key quantitative data.
Mechanism of Action and Significance in Parkinson's Disease Research
FFN206 is a fluorescent analog that acts as a substrate for VMAT2.[2][5] Its mechanism relies on being actively transported by VMAT2 into acidic intracellular organelles, such as synaptic vesicles, driven by a proton gradient maintained by V-ATPase.[1][2] This accumulation within vesicles leads to a detectable fluorescent signal.[2] The intensity of this fluorescence is directly proportional to VMAT2 activity.[2][4]
The relevance of FFN206 to Parkinson's disease research lies in its ability to probe VMAT2 function. Since reduced VMAT2 function is associated with increased cytosolic dopamine, oxidative stress, and neuronal vulnerability—hallmarks of PD—FFN206 provides a means to screen for compounds that may modulate VMAT2 activity.[1][6] Upregulation of VMAT2 expression and function has shown neuroprotective effects, representing a promising therapeutic strategy.[2] FFN206-based assays allow for the high-throughput screening of potential VMAT2 inhibitors or enhancers.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing FFN206 to characterize VMAT2 activity and inhibition.
Table 1: Binding Affinity and Kinetic Parameters of FFN206
| Parameter | Value | Cell System | Reference |
| Apparent Km | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [2] |
| IC50 (inhibition of [3H] serotonin (B10506) uptake) | 1.15 µM | Membrane preparations from VMAT2-HEK cells | [2] |
Table 2: IC50 Values of VMAT2 Inhibitors Determined by FFN206 Uptake Assay
| Inhibitor | IC50 Value | Cell System | Reference |
| Reserpine | 0.019 ± 0.001 µM | VMAT2-HEK cells | [2] |
| 73.09 nM | HEK+VMAT2 cells | [1] | |
| Tetrabenazine (TBZ) | 0.32 ± 0.01 µM | VMAT2-HEK cells | [2] |
| 30.41 nM | HEK+VMAT2 cells | [1] | |
| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 µM | VMAT2-HEK cells | [2] |
| Haloperidol | 0.071 ± 0.003 µM | VMAT2-HEK cells | [2] |
| Lobeline | 1.01 ± 0.07 µM | VMAT2-HEK cells | [2] |
| Fluoxetine | 1.07 ± 0.05 µM | VMAT2-HEK cells | [2] |
| Ketanserin | 0.105 ± 0.005 µM | VMAT2-HEK cells | [2] |
| S(+)-Methamphetamine | 4.53 ± 1.42 µM | VMAT2-HEK cells | [2] |
| Methylphenidate | 94.33 µM | HEK+VMAT2 cells | [1] |
| Paraquat | 12.41 µM | HEK+VMAT2 cells | [1] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and experimental procedures involving FFN206.
References
- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
FFN206 Dihydrochloride: A Technical Guide for Researchers
CAS Number: 1883548-88-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on FFN206 dihydrochloride (B599025). FFN206 is a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), an integral protein in monoaminergic neurotransmission.[1][2] Its unique properties make it an invaluable tool for studying VMAT2 activity in cell culture through fluorescence microscopy and high-throughput screening assays.[1][2][3][4]
Chemical and Physical Properties
FFN206 dihydrochloride is a water-soluble compound with a molecular weight of 291.17 g/mol . Its chemical formula is C₁₂H₁₄N₂O₂·2HCl. The compound is characterized by its fluorescent properties, with an excitation maximum at 369 nm and an emission maximum at 464 nm, emitting in the blue spectrum.
| Property | Value | Source |
| CAS Number | 1883548-88-6 | N/A |
| Molecular Formula | C₁₂H₁₄N₂O₂·2HCl | |
| Molecular Weight | 291.17 g/mol | |
| Excitation Maximum (λex) | 369 nm | |
| Emission Maximum (λem) | 464 nm | |
| Appearance | Solid | N/A |
| Purity | ≥98% (HPLC) | |
| Solubility | Water (up to 100 mM), DMSO (up to 50 mM) | N/A |
| Storage | Store at -20°C |
Mechanism of Action
FFN206 acts as a substrate for VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters (e.g., dopamine (B1211576), serotonin, norepinephrine) from the cytoplasm into synaptic vesicles.[5][6] This process is crucial for the subsequent release of neurotransmitters into the synaptic cleft. The transport of monoamines by VMAT2 is an active process driven by a proton gradient established by a vesicular H+-ATPase.[7] FFN206 mimics endogenous monoamines and is transported into VMAT2-expressing acidic vesicles.[3] Its accumulation within these vesicles leads to a concentrated fluorescent signal that can be detected and quantified.[8] The apparent Michaelis constant (Km) of FFN206 for VMAT2 is approximately 1.16 µM, which is comparable to that of dopamine.[1][2][3][4] The IC50 value, representing the concentration at which FFN206 inhibits 50% of VMAT2 activity in competitive binding assays, is approximately 1.15 µM.[3]
Experimental Protocols
Synthesis of FFN206 Dihydrochloride
The synthesis of FFN206 involves a key step of catalytic hydroarylation of alkynoate esters. A detailed protocol is described in the supplementary information of Hu et al., 2013.[3]
Cell Culture and Plating
HEK293 cells stably transfected with rat VMAT2 (VMAT2-HEK) are commonly used.[3]
-
Growth Medium: DMEM + GlutaMAX supplemented with 10% (v/v) fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.[3]
-
Cell Plating for Microscopy: Plate VMAT2-HEK cells onto poly-D-lysine-coated clear bottom six-well plates at a density of 0.15–0.20 × 10⁶ cells per well.[3]
-
Cell Plating for 96-well Plate Assay: Seed 40,000 to 50,000 cells per well in a 96-well black, clear-bottom plate.[9]
Fluorescence Microscopy Imaging of FFN206 Uptake
This protocol allows for the visualization of VMAT2 activity in individual cells.
-
Grow VMAT2-HEK cells to 80-90% confluency.[3]
-
Replace the culture medium with experimental medium (DMEM without phenol (B47542) red, with 4 mM L-glutamine, 1% (v/v) charcoal/dextran-treated FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin).[3]
-
For inhibitor studies, pre-incubate cells with the VMAT2 inhibitor (e.g., 2 µM tetrabenazine) for 1 hour.[3]
-
Add FFN206 to a final concentration of 5 µM and incubate for 2 hours.[3]
-
Wash the cells once with PBS buffer.[3]
-
Acquire images using a fluorescence microscope with appropriate filters for blue fluorescence.
Quantitative Fluorometric Assay for VMAT2 Activity (96-well plate)
This high-throughput assay allows for the quantification of VMAT2 activity and the screening of inhibitors.[3]
-
Seed VMAT2-HEK cells in a 96-well plate and grow to confluency.[9]
-
Aspirate the culture medium and add 180 µL of experimental medium to each well.[3]
-
Add 10 µL of the test inhibitor at 20x the final concentration (or vehicle) and incubate for 30 minutes at 37°C.[3]
-
Add 10 µL of 20 µM FFN206 stock solution (final concentration 1 µM) to each well.[3]
-
Incubate for 60 minutes at 37°C, protected from light.[3][9]
-
Terminate the uptake by washing once with 200 µL/well of ice-cold PBS.[3][9]
-
Add 120 µL of fresh PBS to each well.[3]
-
Measure fluorescence intensity using a plate reader (e.g., excitation at 405 nm and emission at 500 nm).[9]
Applications in Research and Drug Discovery
FFN206 serves as a powerful tool in several areas of neuropharmacology and drug discovery:
-
High-Throughput Screening (HTS) for VMAT2 Inhibitors: The quantitative fluorometric assay is amenable to HTS, enabling the rapid identification of novel VMAT2 inhibitors.[1][3][4] The assay has an excellent Z'-factor (typically 0.7-0.8), indicating its robustness and suitability for screening large compound libraries.[1][3][4]
-
Characterization of VMAT2 Inhibitors: FFN206 can be used to determine the potency (IC50 values) of known and novel VMAT2 inhibitors.[10]
-
Studying VMAT2 Function and Regulation: By visualizing and quantifying VMAT2-mediated uptake, researchers can investigate the cellular mechanisms that regulate VMAT2 function.
-
Cellular Imaging: FFN206 allows for the subcellular localization of VMAT2-expressing organelles.[3]
| VMAT2 Inhibitor | Reported IC₅₀ (nM) using FFN206 Assay |
| Tetrabenazine | 30.41 |
| Reserpine | 73.09 |
| Methamphetamine | 2399 |
| Methylphenidate | 94330 |
Data from Black et al., 2021[10]
Conclusion
FFN206 dihydrochloride is a well-characterized and versatile fluorescent probe that has significantly advanced the study of VMAT2. Its utility in both high-resolution microscopy and high-throughput screening makes it an indispensable tool for academic and industrial researchers investigating monoaminergic neurotransmission and developing novel therapeutics targeting VMAT2.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FFN206 Dihydrochloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN206 dihydrochloride (B599025) is a fluorescent probe designed as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] VMAT2 is a crucial component in monoaminergic neurotransmission, responsible for transporting neurotransmitters like dopamine (B1211576) from the neuronal cytosol into synaptic vesicles.[1][5][6] FFN206 serves as a valuable tool for researchers studying VMAT2 function and for the high-throughput screening of potential VMAT2 inhibitors.[1][6][7] Its fluorescence allows for the direct visualization and quantification of VMAT2 activity in live cells using fluorescence microscopy.[1][6][8]
Physicochemical and Spectroscopic Properties
FFN206 is a water-soluble compound with fluorescent properties that are not sensitive to pH, making it suitable for studying VMAT2 which is located in acidic compartments.[7]
| Property | Value | Reference |
| Molecular Weight | 291.17 g/mol | [2] |
| Formula | C₁₂H₁₄N₂O₂·2HCl | [2] |
| Excitation Maximum (λex) | 369 nm | [2][9] |
| Emission Maximum (λem) | 464 nm | [2][9] |
| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO | [2] |
| Purity | ≥98% | [2] |
| Appearance | Solid | [3] |
| Storage | Store at -20°C | [2] |
Biological Activity and Quantitative Data
FFN206 is a substrate for VMAT2 and its uptake can be inhibited by known VMAT2 inhibitors like tetrabenazine (B1681281) and reserpine.[10] It shows no significant inhibition of the dopamine transporter (DAT).[2][9]
| Parameter | Value | Cell Type | Reference |
| Apparent Michaelis Constant (Km) | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [1][4][5][6][8] |
| Apparent IC₅₀ | 1.15 µM | VMAT2-transfected HEK cells | [2][6][9] |
| Z'-factor for HTS assay | 0.7–0.8 | VMAT2-transfected HEK cells | [1][5][6][8] |
Mechanism of Action
The mechanism of FFN206 as a fluorescent probe for VMAT2 activity is based on its transport into VMAT2-expressing acidic vesicles. The accumulation of FFN206 within these vesicles leads to a concentrated fluorescent signal that can be detected by fluorescence microscopy.
Caption: Mechanism of FFN206 uptake via VMAT2.
Experimental Protocol: Fluorescence Microscopy of FFN206 in Cultured Cells
This protocol is adapted for use with human embryonic kidney (HEK) cells stably transfected with VMAT2 (VMAT2-HEK).[6]
Materials:
-
FFN206 dihydrochloride
-
VMAT2-HEK cells and control HEK293 cells
-
Poly-D-lysine coated clear-bottom six-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Tetrabenazine (TBZ) or other VMAT2 inhibitors (optional, for control experiments)
-
Fluorescence microscope with appropriate filters for DAPI/FITC range (Excitation ~369 nm, Emission ~464 nm)
Cell Culture and Plating:
-
Culture VMAT2-HEK and control HEK293 cells in complete growth medium (DMEM + 10% FBS + 100 U/mL penicillin + 100 µg/mL streptomycin) at 37°C in a 5% CO₂ incubator.[6]
-
Plate the cells onto poly-D-lysine coated clear-bottom six-well plates at a density of 0.15–0.20 × 10⁶ cells per well.[6]
-
Allow cells to grow for approximately 4 days until they reach 80-90% confluency.[6]
FFN206 Staining and Imaging:
-
Prepare a stock solution of FFN206 dihydrochloride in water or DMSO.
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells with PBS (2.0 mL/well).[6]
-
Prepare the FFN206 working solution by diluting the stock solution in experimental medium (e.g., DMEM without phenol (B47542) red) to a final concentration of 1-5 µM. A final concentration of 5 µM FFN206 has been shown to be effective.[6]
-
(Optional Control) For inhibitor studies, pre-incubate a set of wells with a VMAT2 inhibitor (e.g., 2 µM TBZ) for 30 minutes at 37°C before adding FFN206.[6]
-
Add the FFN206 working solution to the cells and incubate for 40-120 minutes at 37°C. An incubation time of 2 hours has been used successfully.[6] Fluorescence uptake has been shown to plateau at around 40 minutes.[6]
-
Terminate the uptake by washing the cells once with PBS (200 µL/well).[6]
-
Add fresh PBS (120 µL/well) to the wells for imaging.[6]
-
Image the cells using a wide-field fluorescence microscope. Expect to observe a punctate fluorescence pattern within the VMAT2-HEK cells, corresponding to the accumulation of FFN206 in VMAT2-expressing acidic organelles.[6] Control HEK cells or cells treated with a VMAT2 inhibitor should show only background fluorescence.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for FFN206 fluorescence microscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rndsystems.com [rndsystems.com]
- 3. FFN-206 dihydrochloride | VMAT2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology - Figshare [acs.figshare.com]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FFN 206 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 10. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assay Using FFN206 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN206 dihydrochloride (B599025) is a fluorescent false neurotransmitter that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a critical component in the central nervous system, responsible for packaging monoamine neurotransmitters from the neuronal cytosol into synaptic vesicles.[2][3] This process is essential for neurotransmission and its modulation is a key target for drug development in various neurological and psychiatric disorders.[4] FFN206's fluorescence is pH-independent and upon uptake into the acidic environment of VMAT2-expressing vesicles, it emits a strong, stable signal, making it an ideal probe for high-throughput screening (HTS) of VMAT2 inhibitors.[1] This cell-based assay offers a robust and quantitative method to identify and characterize novel VMAT2 modulators.[1][2]
Principle of the Assay
The assay utilizes a cell line, typically Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express VMAT2.[1] FFN206 is added to the cells and is actively transported into intracellular vesicles by VMAT2.[1][5] The accumulation of FFN206 within these vesicles results in a measurable fluorescent signal.[1] Compounds that inhibit VMAT2 will block the uptake of FFN206, leading to a decrease in fluorescence.[1][5] The assay's performance is excellent for HTS, with reported Z'-factors between 0.7 and 0.8.[1][2][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the FFN206 HTS assay.
Table 1: FFN206 Dihydrochloride Properties
| Property | Value | Reference |
| Chemical Name | 4-(2-Aminoethyl)-7-(methylamino)-2H-1-benzopyran-2-one dihydrochloride | |
| Molecular Weight | 291.17 g/mol | |
| Excitation Maximum (λex) | 369 nm | [7] |
| Emission Maximum (λem) | 464 nm | [7] |
| Apparent Km at VMAT2 | 1.16 ± 0.10 µM | [2][8][9] |
| Apparent IC50 | 1.15 µM | [7] |
| Solubility | Soluble to 100 mM in water and 50 mM in DMSO | [7] |
Table 2: HTS Assay Parameters and Performance
| Parameter | Value | Reference |
| Cell Line | HEK293 cells stably expressing VMAT2 | [1] |
| FFN206 Concentration | 1 µM (final) | [1][10] |
| Z'-Factor | ~0.7 - 0.8 | [1][2][3][6] |
| Signal-to-Background Ratio | Approximately 7-fold increase in fluorescence in VMAT2-expressing cells | [1] |
Table 3: IC50 Values of Known VMAT2 Inhibitors Determined by FFN206 Assay
| Inhibitor | IC50 Value | Reference |
| Tetrabenazine | 30.41 nM - 73.09 nM | [5] |
| Reserpine | 73.09 nM | [5] |
| Methamphetamine | 2.399 µM | [5] |
| Methylphenidate | 94.33 µM | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological mechanism and the step-by-step experimental process.
Caption: VMAT2-mediated uptake of FFN206 into synaptic vesicles.
Caption: High-throughput screening workflow for VMAT2 inhibitors.
Experimental Protocols
Materials and Reagents:
-
HEK293 cells stably expressing VMAT2 (VMAT2-HEK)
-
FFN206 dihydrochloride
-
Tetrabenazine (or other known VMAT2 inhibitor as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Protocol for High-Throughput Screening of VMAT2 Inhibitors:
-
Cell Seeding:
-
Culture VMAT2-HEK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[10]
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.[10]
-
Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.[10]
-
-
Compound Preparation:
-
Prepare a stock solution of test compounds and control inhibitors (e.g., tetrabenazine) in DMSO.
-
Create a serial dilution of the compounds in an appropriate assay buffer (e.g., serum-free DMEM) to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.[10]
-
-
Assay Procedure:
-
Carefully aspirate the culture medium from the wells.
-
Add 90 µL of assay buffer to each well.[10]
-
Add 10 µL of the diluted test compounds, positive control (e.g., tetrabenazine), or vehicle (DMSO) to the respective wells.[10]
-
Incubate the plate at 37°C for 30 minutes.[10]
-
Prepare a working solution of FFN206 in the assay buffer. A final concentration of 1 µM FFN206 is commonly used.[10]
-
Add 100 µL of the FFN206 working solution to each well, resulting in a final volume of 200 µL.[10]
-
Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.[1][10]
-
Aspirate the solution from the wells and wash once with 200 µL of ice-cold PBS.[10]
-
Aspirate the PBS and add 100 µL of fresh PBS to each well.[10]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with filters appropriate for FFN206 (e.g., excitation at ~405 nm and emission at ~500 nm).[10]
-
The percentage of inhibition can be calculated relative to the signals from the vehicle (0% inhibition) and the positive control inhibitor (100% inhibition).
-
IC50 values for active compounds can be determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Conclusion
The FFN206-based high-throughput screening assay provides a reliable and efficient platform for the discovery and characterization of novel VMAT2 inhibitors. Its simplicity, robustness, and amenability to automation make it a valuable tool in drug development programs targeting monoaminergic neurotransmission.[1]
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Collection - New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
Quantifying VMAT2 Activity in Living Cells Using FFN206: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for quantifying the activity of Vesicular Monoamine Transporter 2 (VMAT2) in living cells using the fluorescent substrate FFN206. This document includes an overview of the underlying principles, comprehensive experimental protocols for both microplate-based assays and fluorescence microscopy, and key quantitative data to support experimental design and analysis.
Introduction to VMAT2 and FFN206
Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin (B10506), and norepinephrine, from the neuronal cytoplasm into synaptic vesicles.[1][2][3][4] This process is essential for the storage and subsequent release of these neurotransmitters, playing a vital role in modulating neurotransmission.[1][2][3][4] Dysregulation of VMAT2 function has been implicated in a variety of neurological and psychiatric disorders.[4][5][6]
FFN206 is a fluorescent false neurotransmitter that acts as a specific substrate for VMAT2.[7][8][9][10][11] Its chemical properties allow it to be actively transported into VMAT2-expressing acidic compartments, such as synaptic vesicles, within intact cells.[2][7][9][11] The accumulation of FFN206 within these vesicles results in a robust fluorescent signal that can be quantified to determine VMAT2 activity.[7][9] This makes FFN206 an invaluable tool for studying VMAT2 function, screening for VMAT2 inhibitors, and investigating the effects of various compounds on monoamine uptake in a live-cell format.[1][7][8]
The transport of FFN206 by VMAT2 is dependent on the proton gradient established by the vesicular H+-ATPase (V-ATPase).[4][7] Disruption of this gradient or direct inhibition of VMAT2 will prevent the accumulation of FFN206, providing a basis for specific and sensitive assays.[7][8]
Key Features of the FFN206 Assay:
-
Live-Cell Analysis: Enables the study of VMAT2 activity in a physiologically relevant context.
-
High-Throughput Screening (HTS) Amenable: The microplate-based format allows for rapid and efficient screening of large compound libraries.[1][2][7]
-
Quantitative Results: Provides robust and reproducible data for determining inhibitor potency (IC₅₀) and substrate affinity (Km).[1][7]
-
Versatility: Can be adapted for both high-throughput quantitative analysis using a plate reader and for detailed subcellular localization studies using fluorescence microscopy.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the FFN206 VMAT2 assay, providing a reference for experimental setup and data interpretation.
Table 1: Kinetic and Binding Parameters of FFN206
| Parameter | Value | Cell Type | Reference |
| Apparent Km | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [1][2][7] |
| IC₅₀ | 1.15 µM | VMAT2-HEK cell membranes ([³H] serotonin uptake inhibition) | [7] |
Table 2: IC₅₀ Values of Known VMAT2 Inhibitors Determined by FFN206 Uptake Assay
| Inhibitor | IC₅₀ Value | Cell Type | Reference |
| Reserpine | 0.019 ± 0.001 µM | VMAT2-HEK cells | [7] |
| Reserpine | 73.09 nM | HEK cells expressing human VMAT2 | [8] |
| Tetrabenazine (TBZ) | 0.32 ± 0.01 µM | VMAT2-HEK cells | [7] |
| Tetrabenazine (TBZ) | 30.41 nM | HEK cells expressing human VMAT2 | [8] |
| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 µM | VMAT2-HEK cells | [7] |
| Haloperidol | 0.071 ± 0.003 µM | VMAT2-HEK cells | [7] |
| Ketanserin | 0.105 ± 0.005 µM | VMAT2-HEK cells | [7] |
| Lobeline | 1.01 ± 0.07 µM | VMAT2-HEK cells | [7] |
| Fluoxetine | 1.07 ± 0.05 µM | VMAT2-HEK cells | [7] |
| S(+)-Methamphetamine | 4.53 ± 1.42 µM | VMAT2-HEK cells | [7] |
| Methylphenidate | 94.33 µM | HEK cells expressing human VMAT2 | [8] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of FFN206 uptake and the general workflow for quantifying VMAT2 activity.
Caption: Mechanism of FFN206 uptake via VMAT2 into a synaptic vesicle.
Caption: General experimental workflow for the FFN206 VMAT2 activity assay.
Experimental Protocols
Protocol 1: High-Throughput VMAT2 Inhibition Assay Using a Microplate Reader
This protocol is designed for screening compounds and determining their IC₅₀ values in a 96-well plate format.
Materials:
-
VMAT2-expressing cells (e.g., HEK293 cells stably transfected with rat or human VMAT2).
-
Control cells (e.g., null-transfected HEK293 cells).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Experimental medium (e.g., DMEM without phenol (B47542) red).[8]
-
FFN206 (stock solution in DMSO or appropriate solvent).
-
Test compounds and known VMAT2 inhibitors (e.g., Tetrabenazine, Reserpine) for controls.
-
Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding:
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of your test compounds and control inhibitors in the experimental medium.
-
On the day of the assay, aspirate the culture medium from the wells.
-
Add 180 µL of experimental medium to each well.[7]
-
Add 10 µL of the diluted test compounds or vehicle control to the appropriate wells (this will be a 20x concentration of the final desired concentration).[7]
-
-
FFN206 Substrate Addition and Uptake:
-
Prepare a 20 µM working solution of FFN206 in the experimental medium.[7]
-
Add 10 µL of the FFN206 working solution to each well, resulting in a final concentration of 1 µM.[7][8]
-
Incubate the plate at 37°C for 60 minutes, protected from light.[7][12] The uptake of FFN206 typically reaches a plateau at around 40 minutes.[7]
-
-
Stopping the Reaction and Fluorescence Measurement:
-
Terminate the uptake by aspirating the solution from the wells.
-
Wash the cells once with 200 µL of ice-cold PBS per well.[7][12]
-
After the final wash, add 120 µL of fresh PBS to each well.[7]
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set at approximately 369 nm and 464 nm, respectively.[7]
-
-
Data Analysis:
-
Controls:
-
0% Inhibition (Maximum Signal): VMAT2-expressing cells treated with vehicle and FFN206.
-
100% Inhibition (Minimum Signal): VMAT2-expressing cells treated with a saturating concentration of a known VMAT2 inhibitor (e.g., 10 µM Tetrabenazine) and FFN206.[8]
-
Background: Null-transfected cells treated with FFN206.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (FluorescenceSample - FluorescenceMin) / (FluorescenceMax - FluorescenceMin))
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
-
Protocol 2: Visualization of VMAT2 Activity by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of VMAT2 activity by visualizing the subcellular accumulation of FFN206.
Materials:
-
VMAT2-expressing cells and control cells.
-
Glass-bottom dishes or chamber slides coated with an appropriate attachment factor (e.g., poly-D-lysine).[7]
-
Cell culture medium.
-
Experimental medium.
-
FFN206.
-
VMAT2 inhibitor (e.g., Tetrabenazine) for control.
-
PBS.
-
Fluorescence microscope equipped with appropriate filters for FFN206 (e.g., DAPI or equivalent filter set).
Procedure:
-
Cell Seeding:
-
Cell Treatment:
-
On the day of imaging, remove the culture medium and wash the cells with PBS.[7]
-
For inhibitor controls, pre-incubate a set of cells with a VMAT2 inhibitor (e.g., 2 µM Tetrabenazine) in the experimental medium for 1 hour.[7]
-
Add FFN206 to all wells at a final concentration of 5 µM.[7]
-
Incubate the cells at 37°C for 2 hours.[7]
-
-
Live-Cell Imaging:
-
After incubation, wash the cells with PBS to remove excess FFN206.
-
Add fresh experimental medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope. FFN206 accumulation in VMAT2-expressing cells will appear as a punctate fluorescent pattern, consistent with localization to acidic organelles.[7]
-
In control cells (null-transfected or inhibitor-treated), only background levels of fluorescence should be observed.[7]
-
-
Image Analysis (Optional):
-
The intensity of the fluorescent puncta can be quantified using image analysis software to provide a semi-quantitative measure of VMAT2 activity under different conditions.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect VMAT2 expression and function.
-
Phototoxicity: Minimize exposure of cells to excitation light to avoid phototoxicity, especially during live-cell imaging time-lapse experiments.[13]
-
Background Fluorescence: Use of phenol red-free medium during the assay can help reduce background fluorescence.[8] If high background persists, an additional wash step may be necessary.
-
Compound Solubility: Ensure that test compounds are fully dissolved in the assay medium. The final concentration of solvents like DMSO should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.[4]
-
Assay Window: The Z'-factor for the high-throughput assay has been reported to be between 0.7 and 0.8, indicating a robust and reliable assay window.[1][2][7] Optimization of cell density, FFN206 concentration, and incubation times may be necessary for different cell lines or experimental conditions.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug inhibition and substrate transport mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FFN-206 dihydrochloride | VMAT2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
FFN206 Dihydrochloride: A Fluorescent Probe for Live-Cell Imaging of Synaptic Vesicles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
FFN206 dihydrochloride (B599025) is a fluorescent false neurotransmitter that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This property allows for the selective labeling and visualization of synaptic vesicles in living cells, making it a valuable tool for studying monoaminergic neurotransmission.[1][3] FFN206 is taken up into VMAT2-expressing cells and accumulates in acidic intracellular compartments, such as synaptic vesicles, providing a robust and sustained fluorescent signal.[1][2] Its fluorescence is not sensitive to the acidic lumen of the vesicles, enabling the detection of vesicles before fusion.[4]
Principle of Action
FFN206 is a fluorescent analog of catecholamines and is recognized and transported by VMAT2 into synaptic vesicles.[4] This process is dependent on the proton gradient maintained by the vesicular H+-ATPase.[5] Once inside the vesicle, FFN206's fluorescence allows for the direct visualization of vesicular dynamics, including their uptake, storage, and release.[6][7] The accumulation of FFN206 can be blocked by VMAT2 inhibitors, such as tetrabenazine (B1681281) (TBZ) and reserpine, confirming its specificity.[1][5]
Applications
-
Live-cell imaging of synaptic vesicle dynamics: Visualize the distribution and trafficking of synaptic vesicles in cultured neurons and other VMAT2-expressing cells.[1][4]
-
High-throughput screening (HTS) for VMAT2 inhibitors: FFN206 uptake assays in a microplate format can be used to screen for compounds that modulate VMAT2 activity.[1]
-
Studying the effects of toxins and drugs on vesicular packaging: Assess how various pharmacological agents and environmental toxicants impact the function of VMAT2 and vesicular storage.[5]
-
Investigating the role of other proteins in vesicular function: Examine how proteins like synaptic vesicle glycoprotein (B1211001) 2C (SV2C) influence the uptake and retention of monoamines by synaptic vesicles.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of FFN206 dihydrochloride.
Table 1: Properties of FFN206 Dihydrochloride
| Property | Value | Reference |
| Chemical Name | 4-(2-Aminoethyl)-7-(methylamino)-2H-1-benzopyran-2-one dihydrochloride | |
| Molecular Weight | 291.17 g/mol | |
| Excitation Maximum (λex) | 369 nm | |
| Emission Maximum (λem) | 464 nm | |
| Apparent Km at VMAT2 | 1.16 ± 0.10 µM | [1][3] |
| Apparent IC50 | 1.15 µM |
Table 2: IC50 Values of VMAT2 Inhibitors Measured by FFN206 Uptake Assay
| Inhibitor | IC50 Value | Reference |
| Reserpine | 0.019 ± 0.001 µM / 73.09 nM | [1][5] |
| Tetrabenazine (TBZ) | 0.32 ± 0.01 µM / 30.41 nM | [1][5] |
| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 µM | [1] |
| Haloperidol | 0.071 ± 0.003 µM | [1] |
| Ketanserin | 0.105 ± 0.005 µM | [1] |
| Lobeline | 1.01 ± 0.07 µM | [1] |
| Fluoxetine | 1.07 ± 0.05 µM | [1] |
| S(+)-Methamphetamine | 4.53 ± 1.42 µM / 2.399 µM | [1][5] |
| Methylphenidate | 94.33 µM | [5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of FFN206 Uptake in Cultured Cells
This protocol describes the general procedure for visualizing the uptake of FFN206 into VMAT2-expressing cells using fluorescence microscopy.
Materials:
-
VMAT2-expressing cells (e.g., VMAT2-HEK cells) and control cells (e.g., HEK293)
-
Poly-D-lysine coated glass-bottom dishes or 6-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FFN206 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
VMAT2 inhibitor (e.g., Tetrabenazine, 2 µM final concentration) for control experiments
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar for blue fluorescence)
Procedure:
-
Cell Plating: Plate VMAT2-expressing cells and control cells onto poly-D-lysine coated dishes or plates at a density of 0.15–0.20 × 10^6 cells per well and grow for approximately 4 days to reach 80-90% confluency.[1]
-
Preparation: Aspirate the culture medium and wash the cells with PBS (2 mL/well).[1] Add 1 mL of experimental medium to each well.
-
FFN206 Loading: Add FFN206 to the experimental medium to a final concentration of 5 µM.[1] For inhibitor controls, pre-incubate cells with the VMAT2 inhibitor (e.g., 2 µM TBZ) for 1 hour before and during FFN206 application.[1]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 2 hours.[1]
-
Washing: Remove the FFN206-containing medium by aspiration, wash the cells with PBS (2 mL/well), and maintain them in fresh experimental medium (1 mL/well).[1]
-
Imaging: Acquire fluorescence images using a wide-field fluorescence microscope. A punctate fluorescence pattern within the VMAT2-expressing cells indicates the accumulation of FFN206 in vesicular compartments.[1]
Protocol 2: FFN206 Uptake Assay in a 96-Well Plate Format for HTS
This protocol is designed for quantitative measurement of VMAT2 activity and for screening VMAT2 inhibitors in a high-throughput format.
Materials:
-
VMAT2-expressing cells and control cells
-
Black-walled, clear-bottom 96-well plates
-
Cell culture medium
-
Experimental medium (e.g., DMEM without phenol (B47542) red)
-
FFN206 dihydrochloride
-
Test inhibitors and control inhibitor (e.g., Tetrabenazine)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed VMAT2-expressing cells and control cells in a 96-well plate at a density of 40,000 cells per well and grow to confluency (approximately 24 hours).[6][8][9]
-
Pre-incubation with Inhibitors: Aspirate the culture medium and add 180 µL of experimental medium to each well. Add 10 µL of the test inhibitor (at 20x the final concentration) or DMSO vehicle to the respective wells.[1] Incubate for 30 minutes at 37°C.[1][8][9]
-
FFN206 Application: Add 10 µL of 20 µM FFN206 solution in experimental medium to each well (final concentration of 1 µM).[1]
-
Incubation: Incubate the plate for 1 hour at 37°C.[1]
-
Termination and Washing: Terminate the uptake by washing the cells once with 200 µL/well of PBS.[1] Add 120 µL/well of fresh PBS.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (λex = ~370 nm, λem = ~460 nm).
Protocol 3: FFN206 Retention Assay
This protocol measures the ability of vesicles to retain FFN206 over time.
Materials:
-
VMAT2-expressing cells
-
96-well plates
-
FFN206 dihydrochloride
-
Tetrabenazine (for control)
-
Microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well plate as described in Protocol 2.[6]
-
FFN206 Loading: Incubate cells with 2 µM FFN206 in experimental medium for 1 hour at 37°C.[6]
-
Baseline Measurement: Remove the FFN206 solution and obtain a baseline fluorescence reading.[7]
-
Retention Measurement: Add experimental medium with either DMSO (control) or 1 µM tetrabenazine.[6][8] Immediately begin measuring fluorescence at 2.5-minute intervals for 45 minutes.[6][7][8]
-
Data Analysis: Normalize the fluorescence of each well to its own baseline reading and plot as a percentage of baseline over time.[6][8]
Visualizations
Caption: Mechanism of FFN206 uptake into synaptic vesicles.
Caption: General experimental workflow for FFN206 imaging.
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - ACS Chemical Biology - Figshare [acs.figshare.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Real-Time Visualization of Vesicular Uptake Using FFN206
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent false neurotransmitter FFN206 serves as a specific substrate for the vesicular monoamine transporter 2 (VMAT2), enabling the real-time visualization and quantification of monoamine uptake into synaptic vesicles.[1][2][3] This technology is pivotal for studying the dynamics of vesicular packaging, screening for compounds that modulate VMAT2 activity, and investigating the pathophysiology of monoaminergic diseases such as Parkinson's disease.[1][3] FFN206 is a fluorescent analog of monoamines that is transported into vesicles by VMAT2, where it accumulates and produces a robust fluorescent signal.[1][4] This process is dependent on both the presence of functional VMAT2 and the proton gradient across the vesicular membrane maintained by the vacuolar H+-ATPase (v-ATPase).[1]
These application notes provide detailed protocols for utilizing FFN206 in cell-based assays, including real-time imaging and high-throughput screening.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing FFN206 to assess VMAT2 function.
Table 1: IC50 Values of VMAT2 Inhibitors Determined by FFN206 Uptake Assay
| Compound | Cell Type | IC50 Value | Reference |
| Tetrabenazine (B1681281) | HEK+VMAT2 | 30.41 nM | [1] |
| Reserpine | HEK+VMAT2 | 73.09 nM | [1] |
| Methamphetamine | HEK+VMAT2 | 2.399 µM | [1] |
| Methylphenidate | HEK+VMAT2 | 94.33 µM | [1] |
| Tetrabenazine | HEK-VMAT2 | 0.1348 µM | [5] |
| Tetrabenazine | HEK-VMAT2-SV2C | 0.2749 µM | [5] |
Table 2: Kinetic Parameters of FFN206
| Parameter | Value | Cell Type | Reference |
| Apparent Km | 1.16 ± 0.10 µM | VMAT2-HEK | [2] |
| IC50 (vs. [3H]serotonin uptake) | 1.15 µM | VMAT2-HEK | [2] |
Experimental Protocols
Protocol 1: Real-Time Visualization of FFN206 Vesicular Uptake in Cultured Cells via Fluorescence Microscopy
This protocol details the steps for visualizing the real-time uptake of FFN206 into vesicles in HEK293 cells stably expressing VMAT2 (HEK+VMAT2).
Materials:
-
HEK+VMAT2 cells
-
HEK cells (not expressing VMAT2, as a negative control)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
FFN206 (1 µM working solution)
-
Tetrabenazine (TBZ, 10 µM working solution)
-
Bafilomycin A1 (working solution)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., λex = 350 ± 25 nm, λem = 460 ± 25 nm)[2]
Procedure:
-
Cell Seeding: Seed HEK+VMAT2 and control HEK cells onto glass-bottom imaging dishes and culture until they reach 70-80% confluency.
-
Compound Treatment (for controls): For inhibitor-treated conditions, pre-incubate the cells with 10 µM tetrabenazine or bafilomycin A1 for 30-60 minutes at 37°C.[1][2]
-
FFN206 Incubation: Replace the culture medium with a solution containing 1 µM FFN206. For inhibitor-treated cells, the FFN206 solution should also contain the respective inhibitor.
-
Live-Cell Imaging: Immediately begin imaging the cells using a fluorescence microscope. Capture images at regular intervals (e.g., every 30 seconds) for up to 1000 seconds to observe the real-time uptake.[1]
-
Data Analysis: Quantify the fluorescence intensity within individual cells or vesicles over time. Compare the fluorescence in HEK+VMAT2 cells to that in control HEK cells and inhibitor-treated cells. A significant increase in fluorescence in HEK+VMAT2 cells that is attenuated by tetrabenazine and bafilomycin confirms VMAT2-dependent vesicular uptake.[1]
Protocol 2: High-Throughput Screening of VMAT2 Modulators Using a 96-Well Plate Assay
This protocol is adapted for screening potential VMAT2 inhibitors or enhancers in a 96-well format.
Materials:
-
HEK+VMAT2 cells
-
96-well black, clear-bottom plates
-
FFN206 (1 µM working solution)
-
Test compounds at various concentrations
-
Tetrabenazine (10 µM, positive control for inhibition)
-
DMSO (vehicle control)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK+VMAT2 cells into a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with test compounds, tetrabenazine (positive control), or DMSO (vehicle control) for 1 hour.[4]
-
FFN206 Application: Add FFN206 to each well to a final concentration of 1 µM and incubate for 40-60 minutes at 37°C. The fluorescence uptake typically reaches a plateau at around 40 minutes.[2]
-
Washing: Wash the cells to remove extracellular FFN206.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Calculate the percent inhibition for each test compound and determine IC50 values for active compounds. A Z'-factor of approximately 0.7–0.8 can be achieved with this assay, indicating its suitability for high-throughput screening.[2]
Visualizations
Caption: Signaling pathway of FFN206 vesicular uptake and points of inhibition.
Caption: Workflow for real-time microscopy of FFN206 uptake.
Caption: High-throughput screening workflow for VMAT2 modulators.
References
- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for FFN206 Dihydrochloride Microplate Assay for VMAT2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters from the neuronal cytosol into synaptic vesicles. This process is vital for proper neurotransmission, and dysfunction of VMAT2 is implicated in a variety of neurological and psychiatric disorders. FFN206 is a novel, highly fluorescent and pH-independent substrate for VMAT2, enabling the development of a robust, quantitative, and high-throughput microplate assay to assess VMAT2 function in living cells. This assay provides a valuable tool for identifying and characterizing VMAT2 inhibitors, offering a non-radioactive alternative to traditional methods.[1][2]
Principle of the Assay
The FFN206 microplate assay is a cell-based fluorescence assay that directly measures the transport activity of VMAT2. FFN206 is a fluorescent compound that is a substrate for VMAT2.[2][3] In cells expressing VMAT2, FFN206 is transported from the extracellular medium into the acidic lumen of intracellular vesicles. This accumulation of FFN206 within the vesicles leads to a concentrated fluorescent signal that can be quantified using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the VMAT2 transport activity. Compounds that inhibit VMAT2 will reduce the uptake of FFN206, resulting in a decrease in the fluorescent signal. The assay is amenable to a 96-well format, making it suitable for high-throughput screening (HTS) of potential VMAT2 inhibitors.[1][4]
Data Presentation
Kinetic Parameters of FFN206
| Parameter | Value | Cell Line | Reference |
| Apparent Km | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [1][2] |
| IC50 ([3H]serotonin uptake inhibition) | 1.15 µM | Membrane preparations from VMAT2-HEK cells | [1] |
IC50 Values of Known VMAT2 Inhibitors Determined by FFN206 Assay
| Inhibitor | IC50 | Cell Line | Reference |
| Reserpine | 73.09 nM | HEK cells expressing human VMAT2 | [5] |
| Tetrabenazine (TBZ) | 30.41 nM | HEK cells expressing human VMAT2 | [5] |
| Tetrabenazine (TBZ) | ~54 nM | Vesicles from HEK-DAT/mCherry-VMAT2 cells | [6] |
| Dihydrotetrabenazine (DTBZ) | Varies | VMAT2-transfected HEK cells | [1] |
| Lobeline | Varies | VMAT2-transfected HEK cells | [1] |
| Fluoxetine | Varies | VMAT2-transfected HEK cells | [1] |
| S(+)-Methamphetamine | 2.399 µM | HEK cells expressing human VMAT2 | [5] |
| Ketanserin | Varies | VMAT2-transfected HEK cells | [1] |
| Haloperidol | Varies | VMAT2-transfected HEK cells | [1] |
| Methylphenidate | 94.33 µM | HEK cells expressing human VMAT2 | [5] |
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably transfected with VMAT2 (VMAT2-HEK cells)[1]
-
FFN206 dihydrochloride
-
Known VMAT2 inhibitor (e.g., Tetrabenazine or Reserpine) for positive control
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Cell Culture and Seeding
-
Culture VMAT2-HEK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Seed the VMAT2-HEK cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.[4]
-
Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.[4]
FFN206 Uptake Assay Protocol
-
Compound Preparation: Prepare stock solutions of test compounds and the positive control inhibitor (e.g., tetrabenazine) in DMSO. Create a serial dilution of the compounds in an appropriate assay buffer (e.g., serum-free DMEM) to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.[4]
-
Compound Addition: Carefully aspirate the culture medium from the wells. Add 90 µL of assay buffer to each well. Add 10 µL of the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.[4]
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.[4]
-
FFN206 Addition: Prepare a working solution of FFN206 in the assay buffer. A final concentration of 1 µM FFN206 is commonly used.[4][5] Add 100 µL of the FFN206 working solution to each well for a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[4]
-
Wash: Aspirate the solution from the wells and wash once with 200 µL of ice-cold PBS.[4]
-
Data Acquisition: Aspirate the PBS and add 100 µL of fresh PBS to each well. Measure the fluorescence intensity using a plate reader with appropriate filters for FFN206 (e.g., excitation at 405 nm and emission at 500 nm).[4]
Data Analysis
-
Subtract the background fluorescence from wells containing cells but no FFN206.
-
Normalize the fluorescence data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
Visualizations
VMAT2-Mediated FFN206 Uptake Pathway
Caption: VMAT2 utilizes a proton gradient to transport FFN206 into vesicles.
Experimental Workflow for FFN206 Microplate Assay
Caption: Step-by-step workflow for the FFN206 VMAT2 microplate assay.
Logical Relationship of Assay Components
Caption: Interplay of components in the FFN206 VMAT2 functional assay.
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FFN206 Dihydrochloride in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FFN206 dihydrochloride, a fluorescent false neurotransmitter, for investigating neurotoxicity, with a primary focus on its interaction with the vesicular monoamine transporter 2 (VMAT2).
FFN206 serves as a specific substrate for VMAT2, allowing for the visualization and quantification of vesicular uptake of monoamines.[1] Dysregulation of VMAT2 function and dopamine (B1211576) storage is implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's disease, making FFN206 a valuable tool for studying these processes.[1][2] By monitoring the uptake and retention of FFN206, researchers can assess the impact of potential neurotoxins or therapeutic agents on VMAT2 activity and vesicular storage capacity.
Data Presentation
The following tables summarize key quantitative data from studies utilizing FFN206 to characterize VMAT2 function and its inhibition.
Table 1: Kinetic and Affinity Parameters of FFN206
| Parameter | Value | Cell System | Reference |
| Apparent Km | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [3] |
| IC50 ([3H] serotonin (B10506) uptake inhibition) | 1.15 µM | Membrane preparations from VMAT2-HEK cells |
Table 2: IC50 Values of VMAT2 Inhibitors Determined by FFN206 Uptake Assay
| Compound | IC50 | Cell System | Reference |
| Tetrabenazine (B1681281) | 30.41 nM | HEK+VMAT2 cells | [1] |
| Tetrabenazine | 73 nM | HEK-VMAT2 cells | [2] |
| Reserpine | 73.09 nM | HEK+VMAT2 cells | [1] |
| Methamphetamine | 2.399 µM | HEK+VMAT2 cells | [1] |
| Methylphenidate | 94.33 µM | HEK+VMAT2 cells | [1] |
Table 3: Effects of Cellular Manipulations on FFN206 Uptake
| Condition | Effect on FFN206 Fluorescence | Cell System | Reference |
| SV2C Co-expression | 33.05% increase | HEK-VMAT2-SV2C cells | [2][4] |
| Tetrabenazine (1µM) | Inhibition of uptake | HEK-VMAT2 cells | [2] |
| Bafilomycin | Decreased fluorescence | HEK+VMAT2 cells | [1] |
Experimental Protocols
Protocol 1: FFN206 Uptake Assay in 96-Well Plate Format
This protocol is adapted from methodologies used to assess VMAT2 function in response to pharmacological and toxicological agents.[1][4]
Materials:
-
HEK293 cells stably transfected with human VMAT2 (HEK-VMAT2)
-
FFN206 dihydrochloride
-
Tetrabenazine (as a positive control for VMAT2 inhibition)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin (P/S)
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Compound Incubation:
-
Prepare stock solutions of test compounds and tetrabenazine in DMSO.
-
On the day of the assay, aspirate the culture medium from the wells.
-
Add 180 µL of experimental medium (e.g., DMEM without phenol (B47542) red) to each well.[3]
-
Add 10 µL of the test compound or control (e.g., 1 µM tetrabenazine or DMSO vehicle) to the respective wells.[3][5]
-
-
FFN206 Incubation:
-
Data Acquisition:
-
Terminate the uptake by aspirating the solution and washing the cells once with 200 µL of ice-cold PBS.[5]
-
Aspirate the PBS and add 120 µL of fresh PBS to each well.[3]
-
Measure the fluorescence intensity using a plate reader with appropriate filters for FFN206 (e.g., excitation ~405 nm, emission ~500 nm).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing cells but no FFN206.
-
Calculate the percentage of VMAT2 inhibition relative to the DMSO vehicle control (0% inhibition) and a saturating concentration of tetrabenazine (100% inhibition).
-
Protocol 2: FFN206 Retention Assay
This assay measures the ability of vesicles to retain FFN206 over time, providing insights into vesicular leakiness which can be a factor in neurotoxicity.[2]
Materials:
-
Same as Protocol 1.
Procedure:
-
FFN206 Loading:
-
Seed and grow HEK-VMAT2 cells in a 96-well plate as described in Protocol 1.
-
Incubate the cells with 1 µM FFN206 for 1 hour to allow for VMAT2-mediated uptake.[2]
-
-
Baseline Measurement:
-
Remove the FFN206 solution from the cells.
-
Obtain a baseline fluorescence measurement using a plate reader.[2]
-
-
Retention Measurement:
-
Data Analysis:
-
Normalize the fluorescence of each well to its own baseline value.
-
Plot the percent of baseline fluorescence over time to determine the rate of FFN206 leakage.
-
Visualizations
Signaling and Transport Pathway
Caption: VMAT2-mediated uptake of FFN206 into synaptic vesicles.
Experimental Workflow
Caption: Workflow for FFN206-based neurotoxicity screening assay.
References
- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Tetrabenazine and FFN206 Uptake Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the effect of tetrabenazine (B1681281) on FFN206 uptake and fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which tetrabenazine affects FFN206 fluorescence?
A1: Tetrabenazine is a well-characterized inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] FFN206 is a fluorescent false neurotransmitter that is a substrate for VMAT2.[4][5][6] The fluorescence of FFN206 is observed when it accumulates in intracellular vesicles via VMAT2 transport.[4][6] Tetrabenazine non-competitively binds to VMAT2 and locks it in an occluded conformation, which prevents the transporter from cycling and sequestering substrates like FFN206 into vesicles.[7][8][9] Consequently, the inhibition of VMAT2 by tetrabenazine leads to a decrease in FFN206 uptake into vesicles, resulting in a reduction or near-total loss of cellular fluorescence.[1]
Q2: Why is tetrabenazine often used as a negative control in FFN206 uptake assays?
A2: Tetrabenazine is used as a negative control because it is a potent and specific inhibitor of VMAT2.[1][10] By treating cells with a saturating concentration of tetrabenazine (typically 1-10 µM), researchers can establish a baseline level of fluorescence in the absence of VMAT2-mediated FFN206 uptake.[1][11] This allows for the accurate determination of the signal window of the assay and ensures that the observed fluorescence signal is indeed dependent on VMAT2 activity.[1]
Q3: What is a typical IC50 value for tetrabenazine in an FFN206 uptake assay?
A3: The half-maximal inhibitory concentration (IC50) for tetrabenazine in FFN206 uptake assays can vary slightly depending on the specific cell line and experimental conditions. However, reported IC50 values in HEK293 cells stably expressing VMAT2 are generally in the nanomolar to low micromolar range. Different studies have reported IC50 values of approximately 30.41 nM, 73.09 nM, 0.1348 µM, and 0.32 µM.[1][4][11]
Q4: Can other compounds interfere with FFN206 fluorescence?
A4: Yes, other compounds can affect FFN206 fluorescence. For instance, bafilomycin, an inhibitor of the vacuolar H+ ATPase, can also decrease FFN206 fluorescence.[1] It does so by dissipating the proton gradient across the vesicular membrane, which is essential for VMAT2 function, rather than by directly inhibiting the transporter itself.[1] It is also important to consider potential fluorescence quenching effects of test compounds.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No FFN206 fluorescence observed, even in control cells. | 1. Cells do not express functional VMAT2. 2. Incorrect filter settings on the microscope or plate reader. 3. FFN206 degradation. | 1. Use a positive control cell line known to express VMAT2 (e.g., HEK+VMAT2).[1] 2. Ensure excitation and emission wavelengths are set correctly for FFN206 (peak excitation ≈ 369 nm; peak emission ≈ 464 nm).[1] 3. Prepare fresh FFN206 solutions and store them protected from light. |
| High background fluorescence in the tetrabenazine-treated negative control. | 1. Insufficient washing to remove extracellular FFN206. 2. Non-specific binding of FFN206. 3. Autofluorescence of cells or media. | 1. Increase the number and volume of washes with phosphate-buffered saline (PBS) after FFN206 incubation.[4] 2. Optimize FFN206 concentration; a concentration of 1 µM is often a good starting point.[1] 3. Image cells in PBS or a phenol (B47542) red-free medium. Measure the fluorescence of untransfected cells or cells not treated with FFN206 to determine the background. |
| Variability in fluorescence intensity between replicate wells. | 1. Inconsistent cell seeding density. 2. Uneven drug/compound distribution. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and grow evenly. 2. Mix the plate gently after adding FFN206 and tetrabenazine. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Unexpectedly low potency (high IC50) of tetrabenazine. | 1. Tetrabenazine has degraded. 2. Suboptimal incubation time with tetrabenazine. 3. Presence of competing VMAT2 substrates. | 1. Prepare fresh tetrabenazine stock solutions. 2. Pre-incubate cells with tetrabenazine for at least 30 minutes before adding FFN206 to ensure adequate inhibition.[4] 3. Ensure the experimental medium does not contain high concentrations of other VMAT2 substrates. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of tetrabenazine on FFN206 uptake from various studies.
Table 1: IC50 Values of Tetrabenazine for Inhibition of FFN206 Uptake
| Cell Line | IC50 (µM) | Reference |
| HEK+VMAT2 | 0.03041 | [1] |
| HEK+VMAT2 | 0.07309 | [1] |
| VMAT2-HEK | 0.32 ± 0.01 | [4] |
| HEK-VMAT2 | 0.1348 | [11] |
| HEK-VMAT2-SV2C | 0.2749 | [11] |
Table 2: Effect of Tetrabenazine Concentration on FFN206 Fluorescence
| Tetrabenazine Concentration (µM) | FFN206 Fluorescence (% of Control) | Reference |
| 0 | 100 | [1] |
| 0.1 | Decreased | [1] |
| 1 | Substantially Decreased | [1] |
| 10 | Near Complete Inhibition | [1] |
| 2 | Negligible Uptake | [4] |
Experimental Protocols
Protocol 1: 96-Well Plate Fluorometric Assay for VMAT2 Inhibition
This protocol is adapted from methodologies used to assess VMAT2 inhibition by tetrabenazine using FFN206.[1][4]
-
Cell Seeding: Seed HEK293 cells stably expressing VMAT2 (HEK+VMAT2) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Incubation:
-
Remove the culture medium.
-
Add 180 µL of experimental medium to each well.
-
Add 10 µL of the test compound (e.g., tetrabenazine at various concentrations) or vehicle (DMSO) to the respective wells. For the negative control, a final concentration of 10 µM tetrabenazine is often used.[1]
-
Incubate the plate for 30 minutes at 37°C.[4]
-
-
FFN206 Addition:
-
Signal Termination and Measurement:
Visualizations
References
- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine, a vesicular monoamine transporter 2 inhibitor, inhibits vesicular storage capacity and release of monoamine transmitters in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to prevent FFN 206 dihydrochloride photobleaching
Welcome to the technical support center for FFN206 dihydrochloride (B599025). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of this novel fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is FFN206 dihydrochloride?
FFN206 dihydrochloride is a fluorescent false neurotransmitter (FFN) that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4][5] It is a valuable tool for studying VMAT2 activity in intact cells using fluorescence microscopy, with an excitation maximum of 369 nm and an emission maximum of 464 nm.[2][4][5] FFN206 allows for the visualization of VMAT2 subcellular localization and the quantitative analysis of its function in cell culture.[1][3][6]
Q2: What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[7][8] This phenomenon occurs when the fluorescent molecule is exposed to light, particularly high-intensity excitation light, leading to the generation of reactive oxygen species that damage the fluorophore.[8][9] The result is a fading of the fluorescent signal during imaging experiments.[10]
Q3: Is photobleaching a concern when using FFN206 dihydrochloride?
Yes, as with most fluorescent probes, photobleaching is a potential issue when using FFN206 dihydrochloride, especially during prolonged imaging sessions or when using high-intensity light sources required for high-resolution microscopy.[9][11] Signal loss due to photobleaching can compromise the quantitative accuracy of VMAT2 activity measurements and limit the duration of live-cell imaging experiments.[10]
Troubleshooting Guide: Preventing FFN206 Photobleaching
This guide provides solutions to common problems related to FFN206 dihydrochloride photobleaching during fluorescence microscopy experiments.
Problem: The FFN206 fluorescent signal is fading rapidly during image acquisition.
| Potential Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that still provides a sufficient signal-to-noise ratio.[11][12] |
| Prolonged Exposure Time | Use the shortest possible camera exposure time that allows for a clear image. For time-lapse imaging, increase the interval between acquisitions.[11][12] |
| Oxygen-Mediated Photodamage | Incorporate an antifade reagent in your imaging medium. For live-cell imaging, use a reagent specifically designed to be non-toxic to cells.[7][13][14] |
| Suboptimal Imaging Setup | Use appropriate optical filters to match the excitation and emission spectra of FFN206 (Excitation max: 369 nm, Emission max: 464 nm).[2][4][5] Use neutral density filters to reduce illumination intensity without altering the spectral quality.[8][10][11] |
| Repetitive Scanning of the Same Area | When setting up the microscope and focusing on the sample, use a region of the slide that is not your primary area of interest to minimize photobleaching of your target cells.[7][10] |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Outcome Metric |
| Laser Power (%) | 10 | 20 | 10 | 20 | Time to 50% Signal Loss (s) |
| Exposure Time (ms) | 100 | 100 | 200 | 200 | |
| Antifade Reagent | None | None | Brand X | Brand X | |
| Time-lapse Interval (s) | 5 | 5 | 5 | 5 | |
| Your Data |
Experimental Protocols
Protocol 1: Assessing FFN206 Dihydrochloride Photobleaching
This protocol provides a framework for quantifying the photostability of FFN206 in your experimental setup.
-
Cell Preparation: Plate VMAT2-expressing cells on a glass-bottom dish suitable for fluorescence microscopy.
-
FFN206 Loading: Incubate the cells with FFN206 dihydrochloride at a final concentration of 1-5 µM for 1-2 hours at 37°C.[6][15]
-
Washing: Wash the cells once with phosphate-buffered saline (PBS) to remove excess FFN206.[6]
-
Imaging Medium: Add fresh imaging medium. If testing an antifade reagent, supplement the medium with the reagent at its recommended concentration.
-
Image Acquisition Setup:
-
Locate a field of view with positively stained cells.
-
Set the excitation wavelength to ~370 nm and the emission collection to ~460 nm.
-
Choose a set of initial imaging parameters (e.g., laser power, exposure time).
-
-
Photobleaching Time-Lapse:
-
Acquire a time-lapse series of images of the same field of view with continuous or pulsed illumination.
-
Continue imaging until the fluorescence intensity has decreased significantly (e.g., by more than 50%).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) within the cells at each time point.
-
Plot the normalized fluorescence intensity against time.
-
Calculate the time it takes for the signal to decay to 50% of its initial value.
-
-
Optimization: Repeat steps 5-7 with varying imaging parameters (e.g., lower laser power, different antifade reagents) to identify the conditions that maximize signal stability.
Visualizations
Caption: Experimental workflow for assessing and minimizing FFN206 photobleaching.
Caption: Troubleshooting decision tree for addressing FFN206 photobleaching.
References
- 1. FFN-206 dihydrochloride | VMAT2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. FFN 206 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in FFN 206 imaging experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FFN 206 imaging experiments. Our goal is to help you improve your signal-to-noise ratio (SNR) and obtain high-quality, reproducible data.
Troubleshooting Guide
This guide addresses common issues encountered during FFN 206 imaging experiments in a question-and-answer format.
Q1: Why is my FFN 206 fluorescence signal weak or absent?
A weak or absent FFN 206 signal can be attributed to several factors related to the experimental setup and the health of the cells.
-
VMAT2 Function: FFN 206 is a substrate for the Vesicular Monoamine Transporter 2 (VMAT2).[1][2][3][4] Its uptake and accumulation into vesicles are dependent on functional VMAT2.[1][5] Inhibition of VMAT2 will significantly reduce or eliminate the FFN 206 signal.[1][2]
-
Vesicular Proton Gradient: VMAT2-mediated uptake of FFN 206 relies on a proton gradient across the vesicular membrane, which is maintained by the vacuolar H+-ATPase (V-ATPase).[1] Disruption of this gradient will lead to decreased FFN 206 accumulation.[1]
-
FFN 206 Concentration: The concentration of FFN 206 needs to be optimized. While a higher concentration can increase the signal, excessively high concentrations can lead to increased variability and may approach the saturation limit of the detector.[1] A mid-level concentration, such as 1 µM, is often recommended to ensure a good dynamic range for detecting both increases and decreases in VMAT2 function.[1]
-
Cell Health and Density: Ensure that the cells are healthy and have reached an appropriate confluency (e.g., 80-90%) before starting the experiment.[2] Poor cell health can compromise VMAT2 function and overall vesicular transport.
Q2: How can I reduce high background fluorescence?
High background can obscure the specific FFN 206 signal. Here are some strategies to minimize it:
-
Washing Steps: Ensure adequate washing with a suitable buffer (e.g., PBS) after FFN 206 incubation to remove unbound dye.[2]
-
Control Cells: Use control cells that do not express VMAT2 to determine the level of non-specific FFN 206 uptake and background fluorescence.[1][2]
-
Pharmacological Controls: Treat VMAT2-expressing cells with a VMAT2 inhibitor like tetrabenazine (B1681281) to establish the level of VMAT2-independent fluorescence.[1][2]
-
Imaging Medium: Use a phenol (B47542) red-free medium during imaging, as phenol red can contribute to background fluorescence.[5]
-
Optical Filters: Employ high-quality and specific excitation and emission filters to minimize bleed-through from other light sources or autofluorescence. Adding secondary emission and excitation filters can significantly improve the SNR.[6]
Q3: My signal is fading quickly (photobleaching). What can I do?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[7] While FFN 206 is relatively photostable, intense or prolonged illumination can lead to signal loss.[3]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimize Exposure Time: Keep exposure times as short as possible.[8] For time-lapse imaging, increase the interval between acquisitions.[7]
-
Use a More Sensitive Detector: A more sensitive camera or detector can allow you to use lower excitation power and shorter exposure times.
-
Anti-fade Reagents: While not always compatible with live-cell imaging, for fixed samples, consider using an anti-fade mounting medium.
Q4: I'm observing signs of cell stress or death (phototoxicity). How can I mitigate this?
Phototoxicity is cell damage caused by light, often through the generation of reactive oxygen species (ROS) by excited fluorophores.[9][10] This can alter cell physiology and compromise the validity of your data.[10][11]
-
Limit Light Exposure: Similar to preventing photobleaching, reducing both the intensity and duration of light exposure is the most critical step in minimizing phototoxicity.[7][11]
-
Wavelength Selection: If possible, use longer excitation wavelengths, as they are generally less energetic and cause less damage to cells.
-
Control for Phototoxicity: Monitor cell morphology and function in control experiments where cells are subjected to the same imaging conditions without the fluorescent probe to assess the impact of illumination alone.[10] Changes in mitochondrial morphology (e.g., from tubular to spherical) can be an indicator of phototoxicity.[9][12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of FFN 206 uptake?
FFN 206 is a fluorescent substrate for VMAT2.[1][2][3][4] It is transported from the cytosol into synaptic vesicles by VMAT2.[3] This process is dependent on the proton gradient established by the V-ATPase on the vesicular membrane.[1] Once inside the acidic vesicle, FFN 206 is trapped and accumulates, allowing for the visualization of VMAT2 activity.[3]
Q2: What are the optimal excitation and emission wavelengths for FFN 206?
The excitation maximum for FFN 206 is approximately 369 nm, and the emission maximum is around 464 nm.[2]
Q3: Is the fluorescence of FFN 206 pH-sensitive?
No, a key advantage of FFN 206 is that its fluorescence emission is independent of pH.[2][13] This allows for the detection of vesicles before fusion, as the probe is not quenched by the acidic environment inside the vesicle.[13]
Q4: Can FFN 206 be used for high-throughput screening (HTS)?
Yes, FFN 206 is well-suited for HTS applications to screen for VMAT2 inhibitors.[2][3][4] Assays can be performed in a 96-well plate format with a fluorescence plate reader.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for FFN 206 experiments.
Table 1: Optimal Concentrations for FFN 206 and Inhibitors
| Compound | Recommended Concentration | Cell Type | Application | Reference |
| FFN 206 | 1 µM | HEK+VMAT2 | General VMAT2 function assay | [1][2] |
| FFN 206 | 0.0001 - 10 µM | HEK+VMAT2 | Dose-response experiments | [1] |
| Tetrabenazine (TBZ) | 10 µM | HEK+VMAT2 | Negative control (VMAT2 inhibition) | [1] |
| Tetrabenazine (TBZ) | 0.001 - 100 µM | HEK-VMAT2 / HEK-VMAT2-SV2C | IC50 determination | [5] |
Table 2: IC50 Values of VMAT2 Inhibitors Determined by FFN 206 Uptake Assay
| Inhibitor | IC50 | Cell Line | Reference |
| Reserpine | 73.09 nM | HEK+VMAT2 | [1] |
| Tetrabenazine | 30.41 nM | HEK+VMAT2 | [1] |
| Methamphetamine | 2.399 µM | HEK+VMAT2 | [1] |
| Methylphenidate | 94.33 µM | HEK+VMAT2 | [1] |
| Paraquat | 12.41 µM | HEK+VMAT2 | [1] |
| Tetrabenazine | 0.1348 µM | HEK-VMAT2 | [5] |
| Tetrabenazine | 0.2749 µM | HEK-VMAT2-SV2C | [5] |
| Reserpine | 0.019 ± 0.001 µM | VMAT2-HEK | [2] |
| Haloperidol | 0.071 ± 0.003 µM | VMAT2-HEK | [2] |
| Tetrabenazine (TBZ) | 0.32 ± 0.01 µM | VMAT2-HEK | [2] |
| Lobeline | 1.01 ± 0.07 µM | VMAT2-HEK | [2] |
| Fluoxetine | 1.07 ± 0.05 µM | VMAT2-HEK | [2] |
| Ketanserin | 0.105 ± 0.005 µM | VMAT2-HEK | [2] |
| S(+)-Methamphetamine | 4.53 ± 1.42 µM | VMAT2-HEK | [2] |
Experimental Protocols
Protocol: FFN 206 Uptake Assay in Cultured Cells
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
-
Cell Seeding:
-
Pre-incubation with Inhibitors (Optional):
-
FFN 206 Loading:
-
Washing:
-
Fluorescence Measurement:
-
Immediately measure the fluorescence using a plate reader with excitation at ~369 nm and emission at ~464 nm.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from control wells (e.g., cells not treated with FFN 206 or cells treated with a VMAT2 inhibitor).[5]
-
Normalize the fluorescence values to a control condition (e.g., vehicle-treated cells).
-
Visualizations
Caption: FFN 206 uptake is mediated by VMAT2 and driven by a proton gradient.
Caption: Experimental workflow for a typical FFN 206 imaging experiment.
Caption: Troubleshooting logic for improving the signal-to-noise ratio.
References
- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 7. youtube.com [youtube.com]
- 8. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
FFN 206 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of FFN 206 dihydrochloride (B599025), alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid FFN 206 dihydrochloride?
A: Solid this compound should be stored at -20°C for long-term stability.[1][2][3][4][5] More detailed stability information for the solid powder indicates it can be stored for up to 12 months at -20°C and for 6 months at 4°C.[6]
Q2: How should I store solutions of this compound?
A: For optimal stability, solutions of this compound should be stored at -80°C for up to 6 months.[4][6][7] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[4][6][7] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
A: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] The maximum recommended concentrations are up to 100 mM in water and up to 50 mM in DMSO.[1][2][3] Another source suggests a solubility of 10 mM in DMSO.[6]
Q4: Is this compound sensitive to light?
A: FFN 206 has been reported to be photostable during repeated measurements in a fluorescence plate reader. However, as with most fluorescent compounds, it is good practice to protect solutions from prolonged exposure to light to minimize the risk of photobleaching.
Q5: How does pH affect the fluorescence of FFN 206?
A: The fluorescence emission of FFN 206 is reported to be pH independent.[1] This property is advantageous for experiments in various biological buffers.
Stability and Storage Data
The following tables summarize the available data on the stability and storage of this compound.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 months[6] |
| 4°C | 6 months[6] | |
| In Solvent | -80°C | 6 months[4][6][7] |
| -20°C | 1 month[4][6][7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mM[1][2][3] |
| DMSO | 50 mM[1][2][3] |
| DMSO | 10 mM[6] |
Experimental Protocols
VMAT2 Uptake Assay in Cultured Cells
This protocol is adapted from the work of Hu et al. (2013) for measuring Vesicular Monoamine Transporter 2 (VMAT2) activity in a 96-well plate format.
Materials:
-
VMAT2-expressing cells (e.g., HEK293 cells stably transfected with VMAT2)
-
Null-transfected control cells
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
VMAT2 inhibitor (e.g., Tetrabenazine (TBZ)) for control wells
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation: ~369 nm, Emission: ~464 nm)
Procedure:
-
Cell Seeding: Seed VMAT2-expressing and null-transfected cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight.
-
Compound Pre-incubation:
-
For inhibitor control wells, add the VMAT2 inhibitor (e.g., 2 µM TBZ) to the cells.
-
For all other wells, add the vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 30 minutes.
-
-
FFN 206 Incubation:
-
Dilute the FFN 206 stock solution in cell culture medium to the desired final concentration (e.g., 1-5 µM).
-
Add the FFN 206 working solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Wash:
-
Aspirate the FFN 206-containing medium.
-
Wash the cells once with PBS.
-
Add fresh PBS to each well for reading.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set at approximately 369 nm and 464 nm, respectively.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Incorrect filter settings | Verify that the excitation and emission wavelengths on the fluorescence microscope or plate reader are set correctly for FFN 206 (Ex: ~369 nm, Em: ~464 nm). |
| Low VMAT2 expression | Confirm the expression of VMAT2 in your cell line using a validated method (e.g., Western blot, qPCR). Use a positive control cell line with known VMAT2 expression. |
| FFN 206 degradation | Ensure that the FFN 206 stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inhibition of VMAT2 activity | Check for any components in the experimental buffer or media that might inhibit VMAT2 function. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence from media | Use phenol (B47542) red-free media for the final incubation and reading steps, as phenol red can contribute to background fluorescence. |
| Non-specific binding | Optimize the washing steps to ensure complete removal of unbound FFN 206. Increase the number of washes if necessary. |
| Cellular autofluorescence | Include a control group of cells that have not been treated with FFN 206 to determine the baseline autofluorescence. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Ensure a uniform cell monolayer by optimizing cell seeding density and technique. |
| Edge effects in 96-well plate | To minimize edge effects, avoid using the outer wells of the plate for critical experiments. Fill the outer wells with PBS to maintain humidity. |
| Photobleaching | Minimize the exposure of the cells to the excitation light source. Use the lowest possible light intensity and exposure time required to obtain a good signal. |
| Precipitation of FFN 206 | Ensure that the final concentration of FFN 206 in the aqueous buffer does not exceed its solubility limit. Visually inspect solutions for any signs of precipitation. |
Visualizations
Caption: Troubleshooting workflow for common FFN 206 experimental issues.
Caption: Experimental workflow for a VMAT2 uptake assay using FFN 206.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
FFN206 Technical Support Center: Troubleshooting Fluorescence Quenching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FFN206, a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the quenching or loss of FFN206 fluorescence during experiments.
Frequently Asked Questions (FAQs)
Q1: What is FFN206 and what is its primary application?
FFN206 is a highly fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2). It is used to study VMAT2 activity in intact cells. Its primary applications include visualizing the subcellular location of VMAT2-expressing organelles through fluorescence microscopy and quantifying VMAT2 activity in a high-throughput screening format to identify potential inhibitors or modulators.[1][2]
Q2: What are the spectral properties of FFN206?
In a potassium phosphate (B84403) buffer at pH 7.4, FFN206 exhibits a high quantum yield and a significant Stokes shift, making it a bright and effective fluorescent probe.[1]
Q3: Is FFN206 fluorescence sensitive to pH?
No, a key advantage of FFN206 is that its emission is pH-independent.[1] This simplifies assays as changes in vesicular pH will not directly affect the fluorescence intensity.
Q4: How does FFN206 enter the cell and accumulate in vesicles?
FFN206 is taken up by VMAT2-transfected cells and accumulates in acidic organelles that express VMAT2.[1][2] This uptake is dependent on the activity of VMAT2, which is a proton-substrate antiporter.[1]
Troubleshooting Guide: Quenching of FFN206 Fluorescence
A decrease or absence of FFN206 fluorescence is often not due to classical fluorescence quenching but rather to experimental factors that prevent its accumulation in vesicles or lead to signal loss. Below are common causes and their solutions.
Issue 1: Low or no FFN206 fluorescence signal.
| Possible Cause | Recommended Solution |
| Lack of VMAT2 expression in cells. | Confirm that the cell line used expresses VMAT2. Compare with a VMAT2-null cell line as a negative control; negligible fluorescence should be observed in the null cells.[1] |
| Inhibition of VMAT2 activity by a test compound. | This is the basis of inhibitor screening. If the goal is not to screen for inhibitors, ensure that no components of the experimental media have VMAT2 inhibitory effects. Known inhibitors include tetrabenazine (B1681281) (TBZ) and reserpine.[1][3] |
| Disruption of the vesicular proton gradient. | VMAT2 relies on a proton gradient to transport substrates.[1] Avoid using compounds that disrupt this gradient, such as chloroquine (B1663885) or bafilomycin, unless it is for experimental control.[3][4] |
| Poor cell health or viability. | Ensure cells are healthy and not overly confluent. Visually inspect cells under a microscope before the experiment. Use DPBS containing calcium and magnesium for assays.[5] |
| Incorrect excitation and emission wavelengths. | Use the optimal excitation and emission wavelengths for FFN206 (λEx, max = 369 nm, λEm, max = 464 nm).[1][6] |
| Low concentration of FFN206. | Use an appropriate concentration of FFN206. A typical concentration for imaging and plate reader assays is 1-5 µM.[1][3] |
Issue 2: FFN206 fluorescence signal decreases over time.
| Possible Cause | Recommended Solution |
| Photobleaching due to excessive light exposure. | Minimize the exposure time and intensity of the excitation light during fluorescence microscopy. Although FFN206 is relatively photostable, prolonged and intense illumination can lead to photobleaching.[1] |
| Natural efflux or leakage from vesicles. | A gradual linear decay of FFN206 fluorescence over time has been observed.[7][8] Plan time-course experiments accordingly and acquire data at consistent time points after loading. |
| Cell dislodgement during media exchange. | Be gentle during washing steps to avoid detaching cells from the plate, which would result in signal loss.[5] |
Issue 3: High background fluorescence.
| Possible Cause | Recommended Solution |
| Autofluorescence from cell culture media. | If possible, replace the cell culture medium with a low-fluorescence buffer like Dulbecco's Phosphate-Buffered Saline (DPBS) before imaging.[5] |
| Fluorescence of test compounds. | Screen test compounds for intrinsic fluorescence at the excitation and emission wavelengths of FFN206. If a compound is fluorescent, it may be necessary to use a different assay or correct for the background fluorescence.[5] |
| Suboptimal washing steps. | Ensure adequate washing of cells after incubation with FFN206 to remove any unbound probe.[1] |
Quantitative Data
Table 1: Photophysical and Biochemical Properties of FFN206
| Property | Value | Reference |
| Maximum Excitation Wavelength (λEx, max) | 369 nm | [1][6] |
| Maximum Emission Wavelength (λEm, max) | 464 nm | [1][6] |
| Quantum Yield | 0.74 | [1] |
| Molar Extinction Coefficient | 15,000 M⁻¹cm⁻¹ | [1] |
| Apparent Km at VMAT2 | 1.16 ± 0.10 µM | [1][2] |
| IC₅₀ (inhibition of [³H]serotonin uptake) | 1.15 µM | [1][6] |
Experimental Protocols
Protocol 1: Fluorescence Microscopy Imaging of FFN206 Uptake
-
Cell Plating: Plate VMAT2-expressing cells (e.g., VMAT2-HEK) and control (VMAT2-null) cells onto poly-D-lysine coated, clear-bottom 6-well plates at a density of 0.15–0.20 × 10⁶ cells per well. Grow for approximately 4 days at 37°C in 5% CO₂ until they reach 80-90% confluence.[1]
-
Washing: Aspirate the culture medium and wash the cells with 2.0 mL/well of Phosphate-Buffered Saline (PBS).[1]
-
Inhibitor Pre-incubation (Optional): To test for VMAT2 inhibition, incubate cells with the test compound or a known inhibitor like 4 µM Tetrabenazine (TBZ) in 1.0 mL of experimental media for 2 hours at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.[1]
-
FFN206 Incubation: Add FFN206 to a final concentration of 5 µM and incubate for 2 hours.[1]
-
Imaging: Acquire fluorescent images using a microscope equipped with appropriate filters for FFN206 (e.g., λex = 350 ± 25 nm, λem = 460 ± 25 nm).[1] A punctate fluorescence pattern is expected in VMAT2-expressing cells, which should be absent in control cells or cells treated with a VMAT2 inhibitor.[1]
Protocol 2: High-Throughput FFN206 Uptake Assay in a 96-Well Plate
-
Cell Plating: Seed VMAT2-expressing cells in a 96-well plate.
-
Inhibitor/Compound Incubation: Add test compounds (e.g., 10 µL of a 20x stock solution) to the wells and incubate for 30 minutes at 37°C.[1]
-
FFN206 Addition: Add FFN206 (e.g., 10 µL of a 20 µM solution) to a final concentration of 1 µM and incubate for 1 hour at 37°C.[1]
-
Termination of Uptake: Terminate the uptake by washing the cells once with 200 µL/well of PBS, then add 120 µL/well of fresh PBS.[1]
-
Fluorescence Measurement: Immediately measure the fluorescence in each well using a plate reader with excitation and emission wavelengths set to 369 nm and 464 nm, respectively.[1]
Visualizations
Caption: FFN206 uptake and accumulation pathway.
Caption: Troubleshooting flowchart for FFN206 fluorescence issues.
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. FFN 206 dihydrochloride | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of VMAT2 Affinity: FFN 206 Dihydrochloride vs. Dopamine
This guide provides a detailed comparison of the binding affinity of the fluorescent probe FFN 206 dihydrochloride (B599025) and the endogenous neurotransmitter dopamine (B1211576) for the Vesicular Monoamine Transporter 2 (VMAT2). The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and interpretation.
Quantitative Affinity Data
The binding affinities of FFN 206 and dopamine for VMAT2 are summarized in the table below. The data, presented as IC₅₀ (half-maximal inhibitory concentration) and Kₘ (Michaelis constant), indicate a comparable affinity between the synthetic probe and the natural ligand.
| Compound | Affinity Metric | Value (µM) | Cell System |
| FFN 206 Dihydrochloride | Apparent IC₅₀ | 1.15 | VMAT2-HEK cells[1] |
| Apparent Kₘ | 1.16 ± 0.10 | VMAT2-HEK cells[1][2][3] | |
| Dopamine | IC₅₀ | 0.92 ± 0.05 | -[1] |
| IC₅₀ | 4.9 | Polyclonal HEK-293 cells[4] | |
| Kₘ | 0.82 - 0.95 | -[1] |
Experimental Methodologies
The affinity values presented were determined using established in vitro assays. Below are detailed protocols for the primary methods employed.
Fluorescent VMAT2 Uptake Assay for IC₅₀ Determination
This cell-based assay measures the inhibition of VMAT2 function by quantifying the uptake of the fluorescent substrate FFN 206.
-
Principle: Cells expressing VMAT2 are pre-incubated with varying concentrations of a test compound (e.g., dopamine) before the addition of FFN 206. The extent to which the compound inhibits the uptake of FFN 206 into vesicles is measured by the reduction in fluorescence intensity, allowing for the calculation of an IC₅₀ value.
-
Cell Culture and Seeding: Human Embryonic Kidney (HEK-293) cells stably transfected to express VMAT2 (VMAT2-HEK cells) are cultured to approximately 80-90% confluency. The cells are then seeded into 96-well plates at a density of 40,000–60,000 cells per well and incubated for 24–48 hours.[5]
-
Assay Procedure:
-
The culture medium is aspirated, and the cells are washed with a pre-warmed assay buffer.
-
Serial dilutions of the inhibitor (e.g., dopamine) and control compounds (like tetrabenazine (B1681281) for maximal inhibition) are prepared.
-
The diluted compounds are added to the respective wells, and the plate is incubated at 37°C for 30 minutes.[1][6]
-
A working solution of FFN 206 is prepared in the assay buffer. A final concentration of 1 µM FFN 206 is commonly used.[1][6]
-
The FFN 206 solution is added to each well, and the plate is incubated for an additional 60 minutes at 37°C, protected from light.[1][6]
-
The uptake reaction is terminated by aspirating the solution and washing the cells with ice-cold Phosphate-Buffered Saline (PBS).[1][6]
-
-
Data Acquisition and Analysis:
-
Fluorescence intensity is measured using a microplate reader with appropriate filters for FFN 206 (e.g., excitation at 405 nm and emission at 500 nm).[6]
-
Background fluorescence is subtracted.
-
The percentage of VMAT2 inhibition for each inhibitor concentration is calculated relative to the vehicle control (0% inhibition) and a saturating concentration of a known VMAT2 inhibitor like tetrabenazine (100% inhibition).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value.[6]
-
Radioligand Binding Assay for Kᵢ Determination
This assay directly measures the binding of a radiolabeled ligand to VMAT2 in the presence of a competing unlabeled compound.
-
Principle: This competitive binding assay determines the affinity (Kᵢ) of a compound by measuring its ability to displace a known radioligand (e.g., [³H]-(+)-α-dihydrotetrabenazine) from VMAT2. The assay is typically performed with membrane preparations from cells or tissues expressing VMAT2.
-
Membrane Preparation: VMAT2-containing membranes are prepared from sources such as VMAT2-HEK cells or rat striatum.[6]
-
Assay Procedure:
-
VMAT2-containing membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]-(+)-α-HTBZ).
-
Increasing concentrations of the unlabeled competing compound (e.g., dopamine or FFN 206) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ of the competing ligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
Competitive Binding at VMAT2
The following diagram illustrates the competitive interaction between FFN 206 and dopamine for the VMAT2 binding site.
VMAT2 Affinity Experimental Workflow
The diagram below outlines the key steps in a typical cell-based fluorescence assay to determine VMAT2 inhibition.
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FFN-206 dihydrochloride | VMAT2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to FFN206 Dihydrochloride and [3H]Dopamine Uptake Assays for Studying Monoamine Transporters
In the field of neuroscience and drug discovery, the accurate measurement of monoamine transporter activity is crucial for understanding neurotransmitter dynamics and for the development of novel therapeutics. This guide provides a detailed comparison of two prominent methods used to assess monoamine transporter function: the fluorescent probe FFN206 dihydrochloride (B599025) and the classic radiolabeled [3H]dopamine uptake assay. While both are powerful tools, they differ significantly in their specificity, methodology, and applications.
FFN206 dihydrochloride is a fluorescent false neurotransmitter that acts as a specific substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] It is not a substrate for the dopamine (B1211576) transporter (DAT), making it a highly selective tool for studying VMAT2 activity.[4] Conversely, [3H]dopamine, a radiolabeled form of the endogenous neurotransmitter, is a substrate for both the dopamine transporter (DAT) and VMATs.[5][6] This broader specificity allows for the study of both plasma membrane and vesicular dopamine uptake, depending on the experimental design.
At a Glance: FFN206 vs. [3H]Dopamine Uptake Assays
| Feature | FFN206 Dihydrochloride Assay | [3H]Dopamine Uptake Assay |
| Primary Target | Vesicular Monoamine Transporter 2 (VMAT2)[1][2] | Dopamine Transporter (DAT) and Vesicular Monoamine Transporters (VMATs)[5][6] |
| Principle | Fluorescence-based detection of a VMAT2 substrate analog.[3] | Radiometric detection of tritiated dopamine uptake.[7] |
| Detection Method | Fluorescence microscopy or microplate reader.[3] | Scintillation counting.[7] |
| Specificity | Highly specific for VMAT2; no significant interaction with DAT.[4][8] | Substrate for both DAT and VMATs; specificity achieved through experimental design and inhibitors.[9] |
| Throughput | Amenable to high-throughput screening (HTS).[2][3] | Lower throughput, though 96-well formats are available.[3] |
| Safety | Non-radioactive, posing minimal safety risks.[10] | Involves handling of radioactive materials, requiring specialized safety protocols and disposal.[11] |
| Temporal Resolution | Allows for real-time visualization of vesicular uptake dynamics.[2] | Typically provides endpoint measurements. |
| Data Analysis | Analysis of fluorescence intensity. | Analysis of radioactive counts per minute (CPM). |
| Cost | Generally lower cost of reagents and disposal.[10] | Higher costs associated with radioactive materials, licensing, and waste disposal.[10] |
Delving Deeper: Experimental Methodologies
A clear understanding of the experimental protocols is essential for selecting the appropriate assay for your research needs. Below are detailed methodologies for both FFN206 and [3H]dopamine uptake assays.
FFN206 Dihydrochloride Vesicular Uptake Assay Protocol
This protocol is adapted from studies utilizing human embryonic kidney (HEK) cells stably expressing VMAT2 (VMAT2-HEK cells).[4][5]
Materials:
-
VMAT2-expressing cells (e.g., HEK293-VMAT2)
-
FFN206 dihydrochloride
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
VMAT2 inhibitor (e.g., Tetrabenazine) for control
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed VMAT2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Incubation: Remove the culture medium. For inhibitor studies, pre-incubate the cells with the test compound or a known VMAT2 inhibitor (e.g., 10 µM Tetrabenazine) in assay buffer for 30 minutes at 37°C.[4]
-
FFN206 Addition: Add FFN206 dihydrochloride to a final concentration of 1 µM to each well.[2]
-
Incubation: Incubate the plate for 60 minutes at 37°C.[4]
-
Signal Termination: Terminate the uptake by washing the cells once with 200 µL/well of PBS.[4]
-
Fluorescence Measurement: Add 120 µL/well of fresh PBS and measure the fluorescence using a microplate reader (Excitation: ~369 nm, Emission: ~464 nm) or visualize using a fluorescence microscope.[4][8]
[3H]Dopamine Transporter (DAT) Uptake Assay Protocol
This protocol describes a typical setup for measuring DAT activity in cells stably expressing the human dopamine transporter (hDAT).[7]
Materials:
-
hDAT-expressing cells (e.g., CHO-hDAT)
-
[3H]Dopamine
-
Unlabeled dopamine
-
Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1)
-
DAT inhibitor (e.g., Nomifensine) for non-specific uptake determination
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester (optional)
Procedure:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with a test compound or vehicle for 20 minutes at 25°C.[7] For determining non-specific uptake, a separate set of wells is pre-incubated with a high concentration of a DAT inhibitor (e.g., 10 µM nomifensine).[7]
-
[3H]Dopamine Addition: Add [3H]dopamine (e.g., 50 nM final concentration) to initiate the uptake.[7]
-
Incubation: Incubate for 10 minutes at 25°C.[7]
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the accumulated [3H]dopamine.
-
Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of inhibitor) from the total uptake (counts in the absence of inhibitor).
Visualizing the Processes: Diagrams and Workflows
To further clarify the mechanisms and experimental steps, the following diagrams have been generated using the DOT language.
Caption: Mechanism of FFN206 uptake via VMAT2.
Caption: Experimental workflow for the FFN206 uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Validating VMAT2 Inhibition: A Comparative Guide to FFN206 and Reserpine
For researchers, scientists, and drug development professionals, accurately validating the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2) is crucial for advancing neuroscience research and developing novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a comprehensive comparison of two key chemical tools used in this process: the fluorescent substrate FFN206 and the classical irreversible inhibitor reserpine (B192253). We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols for their use in validating VMAT2 inhibition.
Understanding the Tools: FFN206 vs. Reserpine
FFN206 and reserpine play distinct but complementary roles in the study of VMAT2. FFN206 is a fluorescent substrate that allows for the real-time measurement of VMAT2 activity, while reserpine is a potent, irreversible inhibitor used to establish a baseline for maximal VMAT2 inhibition and to induce monoamine depletion.
FFN206 is a fluorescent molecule designed to be a substrate for VMAT2.[1][2][3] Its uptake into vesicles by VMAT2-expressing cells can be quantified using fluorescence microscopy or a microplate reader, providing a direct measure of transporter activity.[1][2] This makes FFN206 an invaluable tool for high-throughput screening of potential VMAT2 inhibitors.[1][3]
Reserpine , an indole (B1671886) alkaloid, has been a long-standing tool in pharmacology.[4] It acts as an irreversible inhibitor of both VMAT1 and VMAT2 by binding with high affinity, leading to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from synaptic vesicles.[4][5][6] Its irreversible nature and potent inhibition make it a reliable positive control in VMAT2 inhibition assays.[1]
Mechanism of Action at the Synapse
VMAT2 is critical for loading monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[7] Inhibition of VMAT2 disrupts this process, leading to the accumulation of neurotransmitters in the cytoplasm where they are degraded by enzymes like monoamine oxidase (MAO).[4][6]
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Reserpine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FFN206 Uptake in VMAT2-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uptake of FFN206, a fluorescent false neurotransmitter, in various cell lines engineered to express the vesicular monoamine transporter 2 (VMAT2). The data presented herein offers insights into the utility of FFN206 as a tool for studying VMAT2 function and for screening potential therapeutic compounds that target this transporter.
Introduction to FFN206 and VMAT2
FFN206 is a fluorescent substrate specifically designed to be transported by VMAT2, a critical protein responsible for packaging monoamine neurotransmitters from the neuronal cytosol into synaptic vesicles.[1][2][3] This process is essential for normal monoaminergic neurotransmission. The uptake of FFN206 into intracellular vesicles is directly dependent on the expression and activity of VMAT2, making it a valuable probe for quantifying transporter function in cell-based assays.[1][2]
Comparative Uptake of FFN206 in Different Cell Lines
The most commonly utilized cell line for studying FFN206 uptake is the Human Embryonic Kidney 293 (HEK293) cell line, stably transfected to express VMAT2.[1][2] Comparisons are typically made against null-transfected HEK293 cells, which serve as a negative control, and cell lines co-expressing other proteins that may influence VMAT2 activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of FFN206 uptake and inhibition in different VMAT2-expressing cell lines.
| Cell Line | Key Parameter | Value | Significance |
| HEK cells expressing rat VMAT2 | Apparent Km of FFN206 | 1.16 ± 0.10 µM | Indicates the concentration of FFN206 at which the uptake rate is half of the maximum, showing a similar affinity to the endogenous substrate dopamine (B1211576).[1][4] |
| HEK cells expressing human VMAT2 | IC50 of Reserpine (B192253) | 73.09 nM | Demonstrates the potency of a known VMAT2 inhibitor in blocking FFN206 uptake.[2][5] |
| HEK cells expressing human VMAT2 | IC50 of Tetrabenazine | 30.41 nM | Shows the inhibitory concentration of another standard VMAT2 inhibitor.[2][5] |
| HEK cells expressing human VMAT2 | IC50 of Methamphetamine | 2.399 µM | Provides a quantitative measure of the inhibitory effect of a psychostimulant on VMAT2.[2][5] |
| HEK cells expressing human VMAT2 | IC50 of Methylphenidate | 94.33 µM | Offers a comparative inhibitory value for another psychostimulant.[2][5] |
| HEK-VMAT2-SV2C vs. HEK-VMAT2 | FFN206 Fluorescence Increase | 33.05% | The presence of Synaptic Vesicle Glycoprotein (B1211001) 2C (SV2C) significantly enhances the uptake of FFN206, suggesting a modulatory role for SV2C on VMAT2 function.[6] |
| Null-transfected HEK293 cells | FFN206 Uptake | Negligible | Confirms that FFN206 uptake is dependent on the presence of VMAT2.[1] |
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the FFN206 uptake mechanism and the general experimental workflow.
Figure 1. FFN206 uptake into synaptic vesicles via VMAT2.
Figure 2. High-throughput FFN206 uptake assay workflow.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
FFN206 Uptake Assay in VMAT2-Expressing HEK Cells
This protocol is adapted from studies utilizing a 96-well plate format for high-throughput screening.[1][6][7]
1. Cell Culture and Seeding:
-
VMAT2-expressing HEK cells (and control cell lines) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.5% Penicillin/Streptomycin.
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000 cells per well.[6][7]
-
The plates are incubated for 24 hours to allow for cell adherence and confluence.[6][7]
2. Compound Incubation:
-
After 24 hours, the culture medium is aspirated.
-
For inhibitor studies, cells are pre-incubated for 30 minutes at 37°C with either the test compound (e.g., tetrabenazine, reserpine) or a vehicle control (DMSO) diluted in experimental medium.[1][6] The typical inhibitor concentration is 10 µM, except for highly potent compounds like reserpine (1 µM).[1]
3. FFN206 Application:
-
FFN206 is added to each well to a final concentration of 1 µM.[1]
-
The cells are then incubated for 60 minutes at 37°C to allow for FFN206 uptake.[1]
4. Termination and Measurement:
-
The uptake of FFN206 is terminated by washing the cells once with Phosphate-Buffered Saline (PBS).[1]
-
Fresh PBS is added to each well, and the fluorescence is measured using a microplate reader.[1]
5. Data Analysis:
-
The fluorescence intensity in wells with VMAT2-expressing cells is compared to control wells (null-transfected cells or cells treated with a VMAT2 inhibitor) to determine the VMAT2-specific uptake.
-
For inhibitor studies, IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
This comprehensive guide provides a comparative overview of FFN206 uptake in various VMAT2-expressing cell lines, supported by quantitative data and detailed experimental protocols. The presented information is intended to assist researchers in designing and interpreting experiments aimed at understanding VMAT2 function and in the discovery of novel modulators of this important transporter.
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Assessing the Impact of Environmental Toxicants on VMAT2: A Comparative Guide to FFN206 and Radiometric Assays
For Immediate Release
This guide provides a comprehensive comparison of methodologies for assessing the impact of environmental toxicants on the Vesicular Monoamine Transporter 2 (VMAT2). It is intended for researchers, scientists, and drug development professionals working in neurotoxicology and pharmacology. Herein, we compare the novel fluorescent probe, FFN206, with traditional radiolabeled substrate uptake assays, offering a detailed examination of their respective protocols, performance, and data outputs.
The vesicular monoamine transporter 2 (VMAT2) is critical for the proper storage and release of monoamine neurotransmitters, such as dopamine (B1211576). Its inhibition by environmental toxicants is a key area of investigation in the etiology of neurodegenerative diseases, including Parkinson's disease.[1] FFN206, a fluorescent false neurotransmitter, has emerged as a powerful tool for studying VMAT2 function in a high-throughput format.[1][2][3]
Performance Comparison: FFN206 vs. Radiometric Assays
The choice of assay for assessing VMAT2 inhibition by environmental toxicants depends on several factors, including the desired throughput, the specific questions being addressed, and available laboratory equipment. The FFN206 assay offers a non-radioactive, high-throughput alternative to traditional methods.
Quantitative Data Summary
The following tables summarize the inhibitory potencies (IC50) of known VMAT2 inhibitors and various environmental toxicants as determined by the FFN206 assay.
| Pharmacological Compound | FFN206 Assay IC50 (HEK+VMAT2 cells) |
| Tetrabenazine | 30.41 nM[4] |
| Reserpine | 73.09 nM[4] |
| Methamphetamine | 2.399 µM[4] |
| Methylphenidate | 94.33 µM[4] |
| Environmental Toxicant | FFN206 Assay IC50 (HEK+VMAT2 cells) |
| Paraquat | 12.41 µM[1] |
| Rotenone (B1679576) | Minor decrease in uptake at 100 µM[1] |
| Chlorpyrifos | Minor decrease in uptake at 100 µM[1] |
| Paroil | 57.03 µM[1] |
| Aroclor 1260 | 95.07 µM[1] |
| Unichlor | No significant impairment[1] |
| Perfluorooctanesulfonic acid (PFOS) | No significant impairment[1] |
| Hexabromocyclododecane | No significant impairment[1] |
Experimental Methodologies
Detailed protocols for both the FFN206 assay and the traditional radiolabeled dopamine uptake assay are provided below to allow for a thorough understanding and replication of these key experiments.
FFN206 Vesicular Uptake Assay Protocol
This protocol is adapted from Hoffman et al. (2020) and is suitable for a 96-well plate format, making it ideal for high-throughput screening.[1][4]
Materials:
-
HEK293 cells stably expressing human VMAT2 (HEK+VMAT2)
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate antibiotics)
-
Black, clear-bottom 96-well plates
-
FFN206
-
Test compounds (environmental toxicants)
-
Positive control (e.g., Tetrabenazine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK+VMAT2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the environmental toxicants and the positive control (Tetrabenazine) in assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
FFN206 Addition: Add FFN206 to all wells at a final concentration of 1 µM.[1]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for FFN206 (e.g., ~405 nm excitation and ~500 nm emission).
-
Data Analysis: Subtract the background fluorescence (from wells with no FFN206). Normalize the data to the vehicle control wells (100% activity) and calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
[³H]-Dopamine Vesicular Uptake Assay Protocol
This protocol is a generalized procedure based on common practices for assessing VMAT2 activity using radiolabeled substrates.[5][6]
Materials:
-
Synaptic vesicles isolated from rodent brain tissue or from cells expressing VMAT2
-
[³H]-Dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (environmental toxicants)
-
Positive control (e.g., Reserpine or Tetrabenazine)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from the desired source and determine the protein concentration.
-
Reaction Setup: In microcentrifuge tubes, combine the isolated vesicles (at a specific protein concentration), assay buffer, and the desired concentrations of the environmental toxicant or control inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 30-37°C for a short period (e.g., 10 minutes).
-
Initiate Uptake: Add [³H]-Dopamine to each tube to initiate the uptake reaction.
-
Incubation: Incubate at 30-37°C for a defined time (e.g., 5-10 minutes) with gentle shaking.
-
Terminate Uptake: Stop the reaction by rapidly filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters with ice-cold assay buffer to remove unbound [³H]-Dopamine.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known VMAT2 inhibitor like reserpine) from the total uptake. Calculate the percent inhibition for each toxicant concentration relative to the control and determine the IC50 value.
Visualizing VMAT2 Function and Experimental Design
To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 5. JNK inhibition of VMAT2 contributes to rotenone-induced oxidative stress and dopamine neuron death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
FFN 206 Dihydrochloride: A Superior Tool for Elucidating the SV2C/VMAT2 Axis in Neurotransmission
A comprehensive guide for researchers, scientists, and drug development professionals on the application of FFN 206 dihydrochloride (B599025) in studying the functional interplay between Synaptic Vesicle Glycoprotein (B1211001) 2C (SV2C) and the Vesicular Monoamine Transporter 2 (VMAT2).
The intricate process of neurotransmitter packaging and release is fundamental to neuronal communication. VMAT2 plays a critical role in this process by sequestering monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a step vital for preventing their degradation and ensuring their availability for exocytosis. Recent research has highlighted the modulatory role of SV2C in enhancing VMAT2 function, with significant implications for understanding neurodegenerative diseases like Parkinson's. FFN 206 dihydrochloride, a fluorescent VMAT2 substrate, has emerged as a powerful tool to investigate this interaction, offering distinct advantages over traditional methods. This guide provides an objective comparison of FFN 206 with alternative approaches, supported by experimental data and detailed protocols.
Unveiling the SV2C-VMAT2 Relationship with FFN 206
FFN 206 is a fluorescent analog of monoamine neurotransmitters that acts as a substrate for VMAT2.[1][2] Its uptake into vesicles is directly proportional to VMAT2 activity, and the resulting fluorescence provides a robust and quantifiable readout.[1][2] Studies utilizing human embryonic kidney (HEK293) cells co-expressing VMAT2 and SV2C have demonstrated that the presence of SV2C significantly enhances the uptake and retention of FFN 206, suggesting a direct influence of SV2C on VMAT2's transport efficiency.[3][4][5]
Comparative Performance: FFN 206 vs. Radiolabeled Substrates
The gold standard for studying VMAT2 function has traditionally involved radiolabeled substrates like [³H]-dopamine and the neurotoxin [³H]-MPP+. While effective, these methods present challenges related to safety, disposal, and the need for specialized equipment. FFN 206 offers a non-radioactive, cell-based fluorescence assay that is amenable to high-throughput screening.[1][2]
| Feature | This compound | [³H]-Dopamine | [³H]-MPP+ |
| Detection Method | Fluorescence Microscopy/Plate Reader | Scintillation Counting | Scintillation Counting |
| Safety | Non-radioactive | Radioactive | Radioactive |
| Throughput | High-throughput compatible | Low to medium throughput | Low to medium throughput |
| Cellular Integrity | Live-cell imaging compatible | Requires cell lysis | Requires cell lysis |
| SV2C-mediated Uptake Enhancement | 33.05% increase[3][4][5] | 46.7% increase[3][6] | 44.6% increase[3][7] |
| SV2C-mediated Retention Enhancement | 0.25% loss/min vs 0.41% loss/min[3][4] | Slower rate of leakage (qualitative) | t₁/₂ = 4.3 min vs 3.5 min[3] |
Key Findings from Comparative Studies:
-
The presence of SV2C in HEK-VMAT2 cells resulted in a 33.05% increase in FFN 206 fluorescence compared to cells expressing VMAT2 alone.[3][4][5]
-
This enhancement of uptake by SV2C was corroborated using radiolabeled dopamine (B1211576), which showed a 46.7% increase in uptake in vesicles isolated from HEK-VMAT2-SV2C cells.[3][6]
-
Similarly, uptake of the neurotoxin MPP+, another VMAT2 substrate, was increased by 44.6% in the presence of SV2C.[3][7]
-
FFN 206 retention was also significantly enhanced by SV2C, with a slower rate of fluorescence loss over time in HEK-VMAT2-SV2C cells (-0.25% per minute) compared to HEK-VMAT2 cells (-0.41% per minute).[3][4]
These data collectively indicate that FFN 206 is a reliable proxy for studying the influence of SV2C on the vesicular sequestration of monoamines.
Experimental Protocols
FFN 206 Uptake Assay in HEK Cells
This protocol is adapted from studies investigating the effect of SV2C on VMAT2-mediated uptake.[1][3][4][5]
Materials:
-
HEK293 cells stably expressing VMAT2 (HEK-VMAT2)
-
HEK293 cells stably co-expressing VMAT2 and SV2C (HEK-VMAT2-SV2C)
-
This compound
-
Tetrabenazine (TBZ) - VMAT2 inhibitor
-
96-well plates
-
Fluorescence plate reader (Excitation: 369 nm, Emission: 464 nm)
Procedure:
-
Seed HEK-VMAT2 and HEK-VMAT2-SV2C cells in a 96-well plate.
-
For inhibitor controls, pre-treat cells with a saturating dose of TBZ (e.g., 1µM) for 30 minutes.
-
Add FFN 206 to the wells at a final concentration of 1µM.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with PBS to remove extracellular FFN 206.
-
Measure the fluorescence in each well using a plate reader.
-
Normalize the fluorescence values to control wells (e.g., HEK-VMAT2 cells without SV2C).
FFN 206 Retention Assay in HEK Cells
This protocol allows for the measurement of FFN 206 leakage from vesicles over time.[3][4]
Procedure:
-
Incubate HEK-VMAT2 and HEK-VMAT2-SV2C cells with FFN 206 for 1 hour to load the vesicles.
-
Remove the FFN 206 solution and obtain a baseline fluorescence measurement.
-
Continuously measure fluorescence at set intervals (e.g., every 2.5 minutes) for a total of 45 minutes.
-
Express the fluorescence at each time point as a percentage of the baseline fluorescence.
-
The rate of fluorescence decay represents the retention of FFN 206.
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the key pathways and processes.
Caption: Proposed mechanism of SV2C enhancing VMAT2-mediated transport.
References
- 1. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Neurotransmitter Dynamics: A Comparative Guide to FFN206 and its Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of neurotransmitter release, the ability to accurately monitor these fleeting synaptic events is paramount. This guide provides a comprehensive comparison of the fluorescent false neurotransmitter (FFN) FFN206 with prominent alternative methods, offering a critical evaluation of their performance based on experimental data. Detailed protocols and visual workflows are presented to facilitate experimental design and implementation.
Fluorescent false neurotransmitters are synthetic analogs of endogenous neurotransmitters that are taken up into synaptic vesicles and released upon neuronal stimulation, allowing for the optical tracking of neurotransmission.[1] FFN206, a substrate for the vesicular monoamine transporter 2 (VMAT2), has emerged as a valuable tool for visualizing the release of monoamines like dopamine (B1211576).[2][3] Its fluorescence is independent of pH, a key advantage in the acidic environment of synaptic vesicles.[4] This guide will compare FFN206 with two major classes of genetically encoded sensors: pHluorin-based and GPCR-based (GRAB) sensors.
Performance Comparison: FFN206 vs. Genetically Encoded Sensors
The selection of an appropriate tool for monitoring neurotransmitter release hinges on a variety of factors, including the specific neurotransmitter of interest, the experimental system, and the desired spatiotemporal resolution. Below is a summary of the key performance characteristics of FFN206, pHluorin-based sensors, and GRAB sensors for dopamine (GRAB-DA).
| Feature | FFN206 | pHluorin-based Sensors (e.g., synaptopHluorin) | GRAB-DA Sensors (e.g., DA2m) |
| Principle | Fluorescent false neurotransmitter, VMAT2 substrate.[2] | pH-sensitive GFP fused to a synaptic vesicle protein; fluorescence increases upon exocytosis and exposure to neutral pH.[5][6] | GPCR-based sensor; ligand binding induces a conformational change that modulates the fluorescence of a circularly permuted GFP.[7][8] |
| Target | Vesicular uptake and release of monoamines.[2] | Synaptic vesicle fusion (exocytosis).[5] | Extracellular neurotransmitter concentration.[7] |
| Specificity | Dependent on VMAT2 expression.[9] | Dependent on the targeting of the fusion protein to specific vesicle types. | High for its cognate ligand (e.g., dopamine for GRAB-DA).[8] |
| Kinetics (Dopamine Release) | Release reflects vesicle fusion; destaining kinetics can be measured.[1] | Reports vesicle fusion; kinetics can be influenced by re-acidification and endocytosis.[5] | Sub-second kinetics (τ_on ~0.08-0.15 s, τ_off ~5.2-11.8 s for GRAB-DA2m).[8] |
| Affinity (for Dopamine) | Apparent Km for VMAT2 is ~1.16 µM.[9] | Not applicable (measures pH change). | Nanomolar to submicromolar affinity.[7] |
| Dynamic Range (ΔF/F₀) | Dependent on loading and release fraction. | Can be significant, but susceptible to photobleaching. | Large fluorescence increase (e.g., up to 340% for DA2m).[8] |
| Advantages | pH-insensitive fluorescence, high signal-to-noise ratio, does not require genetic manipulation.[4] | Direct visualization of vesicle fusion, genetically targetable to specific cell types.[10] | High specificity and sensitivity, high dynamic range, can be used for long-term in vivo imaging.[7][10] |
| Limitations | Requires exogenous application, potential for off-target effects, not suitable for chronic imaging.[10] | pH sensitivity can be a confounding factor, indirect measure of neurotransmitter release, fluorescence can be quenched before exocytosis.[4] | Requires genetic expression, potential for altered pharmacology of the receptor, indirect measure of presynaptic release. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these advanced imaging techniques. Below are summarized protocols for the application of FFN206, synaptopHluorin, and GRAB-DA sensors.
FFN206 Uptake and Release Imaging in HEK293 Cells
This protocol is adapted from studies characterizing FFN206 uptake via VMAT2 in a heterologous expression system.[2][9]
Materials:
-
HEK293 cells stably transfected with VMAT2 (VMAT2-HEK).
-
FFN206 (typically 1-5 µM working concentration).[9]
-
Experimental medium (e.g., DMEM without phenol (B47542) red).[9]
-
VMAT2 inhibitor (e.g., tetrabenazine (B1681281) (TBZ), 2-10 µM) as a negative control.[9]
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Plating: Plate VMAT2-HEK cells onto poly-D-lysine coated coverslips or 96-well plates.
-
FFN206 Loading:
-
Washing: Wash the cells once with PBS buffer to remove excess FFN206.[9]
-
Imaging Uptake:
-
Acquire fluorescence images using appropriate excitation and emission wavelengths for FFN206.
-
A punctate fluorescence pattern within the cells indicates successful vesicular loading.[9]
-
-
Imaging Release (Stimulation):
-
To evoke release, cells can be stimulated using various methods such as high potassium solution or electrical field stimulation (protocol details will vary based on the stimulation method).
-
Acquire a time-lapse series of images before, during, and after stimulation to monitor the decrease in fluorescence intensity (destaining) from individual puncta, which corresponds to neurotransmitter release.[1]
-
SynaptopHluorin Imaging of Synaptic Vesicle Recycling in Cultured Neurons
This protocol is based on methods for imaging pHluorin-based probes at hippocampal synapses.[5][11]
Materials:
-
Primary hippocampal neuron cultures.
-
SynaptopHluorin (or sypHy) plasmid.
-
Transfection reagent.
-
Normal External Solution (NES).
-
Stimulation buffer (NES with elevated K+).
-
Ammonium chloride solution (50 mM NH4Cl in NES) to reveal total vesicle pool.[11]
-
Fluorescence microscope with a high-sensitivity camera.
Procedure:
-
Transfection: Transfect cultured neurons with the synaptopHluorin plasmid at 7-10 days in vitro (DIV) and allow 7-14 days for expression.[11]
-
Imaging Setup: Mount the coverslip with transfected neurons in a perfusion chamber on the microscope stage.
-
Baseline Imaging: Perfuse with NES and acquire baseline fluorescence images.
-
Stimulation: Switch to the stimulation buffer (e.g., 50 mM KCl) to evoke exocytosis.[11]
-
Image Acquisition: Acquire a time-lapse series of images to capture the increase in fluorescence upon stimulation (exocytosis) and the subsequent decay as vesicles are endocytosed and re-acidified.
-
Total Fluorescence: At the end of the experiment, perfuse with the NH4Cl solution to neutralize all vesicles and reveal the maximal fluorescence (Fmax).[11]
-
Data Analysis: Measure the change in fluorescence intensity (ΔF) normalized to the baseline fluorescence (F₀).
GRAB-DA Sensor Imaging in Acute Brain Slices
This protocol is a summary of the methodology used for imaging GRAB-DA sensors in response to electrical stimulation in acute mouse brain slices.[7][8]
Materials:
-
AAV expressing the desired GRAB-DA sensor (e.g., AAV-hSyn-DA2m).
-
Stereotaxic injection equipment.
-
Vibratome for slicing.
-
Artificial cerebrospinal fluid (ACSF).
-
Two-photon microscope with a femtosecond laser.
-
Bipolar stimulation electrode.
Procedure:
-
Virus Injection: Inject the AAV expressing the GRAB-DA sensor into the brain region of interest (e.g., nucleus accumbens) of a mouse. Allow for 2-3 weeks for sensor expression.[8]
-
Acute Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Imaging:
-
Transfer a slice to the recording chamber of the two-photon microscope and perfuse with ACSF.
-
Locate cells expressing the GRAB-DA sensor.
-
-
Electrical Stimulation: Place a bipolar stimulation electrode near the slice to evoke dopamine release.[8]
-
Image Acquisition: Acquire a time-lapse series of images before, during, and after electrical stimulation (e.g., 10 pulses at 100 Hz).[8]
-
Data Analysis: Measure the change in fluorescence intensity (ΔF/F₀) in regions of interest. Calculate kinetic parameters such as the on- and off-time constants (τ_on and τ_off).[8]
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: FFN206 signaling pathway in a presynaptic terminal.
Caption: Experimental workflow for FFN206 imaging.
Caption: Logical relationship of different fluorescent probes.
References
- 1. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Imaging pHluorin-based probes at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation GRAB sensors for monitoring dopaminergic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Biosensors for Neurotransmission and Neuromodulation: Engineering and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of FFN 206 Dihydrochloride: A Guide for Laboratory Professionals
Recommended Disposal Procedures
For the disposal of small quantities of FFN 206 dihydrochloride (B599025) typically used in research settings, the following step-by-step procedures are recommended, assuming it is treated as non-hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical, ensure appropriate personal protective equipment is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation
Properly segregate waste to avoid accidental mixing with incompatible chemicals. FFN 206 dihydrochloride waste should be collected in a designated, clearly labeled container.
Step 3: Disposal of Solid Waste
For solid this compound powder or materials contaminated with it (e.g., weighing paper, pipette tips):
-
Carefully sweep up any solid material, avoiding dust generation.
-
Place the solid waste into a sealed and clearly labeled container. The label should include the chemical name ("this compound waste") and the date.
-
Dispose of the sealed container in the designated non-hazardous solid chemical waste stream as per your institution's guidelines. Some institutions may permit disposal in the regular trash after the container is securely sealed and labeled.[1][2]
Step 4: Disposal of Liquid Waste (Solutions)
For solutions containing this compound:
-
Small Quantities: For very dilute, small-volume aqueous solutions, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water.[1][2][3] However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) department first.
-
Larger Quantities or Organic Solvents: If the solution contains organic solvents or is of a larger volume, it must be collected in a designated, sealed, and labeled waste container. The label should specify all chemical components and their approximate concentrations.
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
Step 5: Decontamination of Glassware and Surfaces
-
Rinse any glassware or surfaces that have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.
-
Collect the initial rinseate as chemical waste if required by your institution's policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are available, general guidelines for non-hazardous chemical waste can be informative. The following table summarizes typical limits; however, these are not specific to this compound and institutional policies may vary significantly.
| Waste Type | Typical Disposal Guideline (Consult Local Regulations) |
| Solid Waste | No specific mass limit for lab-scale waste, but must be in a sealed, labeled container. |
| Liquid Waste | For sewer disposal (if permitted), typically limited to small quantities (e.g., < 1 L) of dilute, aqueous, non-hazardous solutions. |
Disclaimer: The information provided here is for guidance purposes only. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal. The Safety Data Sheet (SDS) for any chemical is the primary source of safety and disposal information. If a specific SDS for this compound is available from your supplier, its recommendations supersede the general guidance provided here.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Protocols for FFN 206 Dihydrochloride
Disclaimer: As a specific Safety Data Sheet (SDS) for FFN 206 dihydrochloride (B599025) is not publicly available, the following guidance is based on established best practices for handling potent, powdered neurochemical research compounds of unknown specific toxicity. These recommendations should be adapted based on a thorough risk assessment conducted by the user and in compliance with all institutional and regulatory guidelines.
FFN 206 dihydrochloride is a fluorescent substrate for the Vesicular Monoamine Transporter 2 (VMAT2), utilized in cell culture to detect VMAT2 subcellular locations.[1][2] Due to its potent biological activity and powdered form, stringent safety measures are necessary to prevent inadvertent exposure through inhalation, dermal contact, or ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | • Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)• Chemical-resistant disposable gown or coveralls• Double-gloving (e.g., nitrile or neoprene)• Chemical-resistant shoe covers | • Head covering• Anti-static gun for weighing |
| Handling of Liquids/Solutions (e.g., reconstitution, cell treatment) | • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat | • Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors may be generated) |
Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper use, removal, and disposal.
Operational Plan: Step-by-Step Guidance
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder and concentrated solutions should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.
-
Equipment: Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents, pipettes, vortexer) within the containment area before starting work.
2. Weighing the Compound:
-
Tare Container: Pre-weigh a sealed container (e.g., a vial with a septum cap) in the balance area.
-
Transfer to Hood: Move the tared container to the fume hood.
-
Aliquot Powder: Carefully add the this compound powder to the container within the hood. An anti-static gun can be used if the powder is difficult to handle.
-
Seal and Re-weigh: Securely close the container, decontaminate the exterior with a suitable solvent (e.g., 70% ethanol), and move it back to the balance for final weighing.
3. Solution Preparation:
-
Solvent Addition: this compound is soluble in water and DMSO. In a fume hood, slowly add the desired solvent to the vial containing the pre-weighed powder. If using a septum-capped vial, the solvent can be injected through the septum to avoid opening the container.
-
Mixing: Cap the vial securely and vortex until the compound is fully dissolved.
4. Experimental Use:
-
Dilutions: Perform all serial dilutions within the fume hood.
-
Cell Treatment: When adding the compound to cell cultures, handle the stock solutions and diluted reagents within a biological safety cabinet to maintain sterility and operator safety.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, bench paper, gowns) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Decontamination: All non-disposable equipment (e.g., spatulas, glassware) should be decontaminated. This can be achieved by rinsing with a suitable solvent, followed by a thorough wash with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Container Disposal: Empty vials that once contained the powdered compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed vials can then be disposed of according to institutional guidelines for decontaminated glassware.
-
Waste Pickup: All hazardous waste containers should be disposed of through your institution's environmental health and safety office.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
